Determining the Solubility of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine Hydrochloride in Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide for Researchers Abstract: This technical guide provides a comprehensive, first-principles approach to determining the solubility of the research compound [(1-Propyl-1h-pyrazol-4-yl)methyl]amin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive, first-principles approach to determining the solubility of the research compound [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride in dimethyl sulfoxide (DMSO). Recognizing that pre-determined solubility data for novel or specialized compounds is often unavailable, this document emphasizes a robust, in-house experimental methodology. We will detail the theoretical underpinnings, present a step-by-step protocol for kinetic and thermodynamic solubility assessment, and offer insights into data interpretation and potential confounding factors. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to advance their discovery pipelines.
Introduction: The Criticality of Accurate Solubility Data
In the landscape of preclinical research and drug discovery, dimethyl sulfoxide (DMSO) is a near-ubiquitous solvent, prized for its exceptional solvating power for a wide array of organic molecules. It serves as the primary vehicle for compound storage, high-throughput screening (HTS), and various in vitro assays. Consequently, an accurate understanding of a compound's solubility limit in DMSO is not merely a physicochemical data point; it is a foundational parameter that dictates experimental design, ensures data integrity, and prevents costly artifacts such as compound precipitation.
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is a heterocyclic amine salt. The hydrochloride moiety generally enhances aqueous solubility but can present a more complex dissolution profile in aprotic polar solvents like DMSO. The presence of the protonated amine and the chloride counter-ion introduces ionic interactions that must be overcome by the solvent. Therefore, relying on theoretical predictions or data from structurally analogous compounds can be misleading. The primary directive of this guide is to equip the researcher with a reliable experimental framework to determine this value empirically.
Theoretical Framework: Solubility in a Polar Aprotic System
The dissolution of a crystalline solid, such as an amine hydrochloride salt, is governed by the interplay between the lattice energy of the crystal and the solvation energy of the individual ions and molecules by the solvent.
Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the hydrochloride salt. It is influenced by the size, charge, and packing efficiency of the [(1-Propyl-1h-pyrazol-4-yl)methyl]amine cation and the chloride anion.
Solvation Energy: This is the energy released when the dissociated ions are stabilized by solvent molecules. DMSO is a polar aprotic solvent with a high dielectric constant and a strong dipole moment. Its oxygen atom is an effective hydrogen bond acceptor, capable of solvating the protonated amine cation. However, its sterically hindered sulfur center is less effective at solvating the chloride anion compared to protic solvents like water.
This energetic balance dictates the thermodynamic solubility limit. The experimental approach must therefore be designed to allow the system to reach this equilibrium state.
Experimental Protocol: A Validated Method for Solubility Determination
This section details a robust protocol for determining both the kinetic and thermodynamic solubility of the title compound. The "shake-flask" method, adapted for a microplate format, is the gold standard for thermodynamic solubility and is described here.
Thermostatic shaker/incubator set to 25°C (or desired temperature)
Centrifuge with temperature control
96-well plates (polypropylene for sample preparation, UV-transparent for analysis)
Multi-channel pipette
Plate reader (HPLC-UV or other suitable analytical instrument)
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
Prepare a Calibration Curve:
Accurately weigh and dissolve a small amount of the compound in DMSO to create a high-concentration stock (e.g., 10 mM). This solution must be fully dissolved.
Perform a serial dilution of this stock in your analytical solvent (e.g., PBS/Methanol mix for HPLC) to create a set of standards (e.g., 100 µM, 50 µM, 25 µM, etc.).
Analyze these standards using your chosen analytical method (e.g., HPLC-UV) to generate a standard curve of response versus concentration.
Sample Preparation (in a 96-well polypropylene plate):
Add a pre-weighed excess of solid [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride to each well. The amount should be sufficient to create a saturated solution with visible solid remaining. A starting point could be an amount equivalent to a 100 mM concentration.
Add a precise volume of anhydrous DMSO to each well (e.g., 200 µL).
Seal the plate tightly to prevent DMSO from absorbing atmospheric moisture.
Equilibration:
Place the sealed plate in a thermostatic shaker.
Incubate at a constant temperature (e.g., 25°C) with continuous agitation for 18-24 hours. This extended time is crucial for ensuring the system reaches thermodynamic equilibrium. A shorter incubation (e.g., 1-2 hours) would yield the kinetic solubility, which can be significantly higher but less stable.
Separation of Undissolved Solid:
After incubation, visually inspect the wells to confirm that undissolved solid remains, indicating a saturated solution.
Centrifuge the plate at a sufficient speed (e.g., 1500 x g) for 15 minutes at the same temperature as incubation (25°C) to pellet the excess solid.
Sample Analysis:
Carefully aspirate a small, known volume of the clear supernatant from each well. Crucially, do not disturb the solid pellet.
Perform a large dilution of this supernatant into the analytical solvent used for your calibration curve. This brings the concentration into the linear range of your assay.
Analyze the diluted samples using the same method as the calibration standards.
Data Analysis and Calculation
Using the equation from your calibration curve, calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the concentration of the original supernatant.
This final value is the thermodynamic solubility of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride in DMSO at the specified temperature.
Perform the experiment in triplicate or quadruplicate to calculate the mean and standard deviation for robust statistics.
Data Presentation and Interpretation
All quantitative solubility data should be presented clearly.
Parameter
Value
Units
Compound ID
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine HCl
-
Solvent
Anhydrous DMSO
-
Temperature
25.0 ± 0.5
°C
Equilibration Time
24
hours
Mean Solubility
Calculated Value
mM
Standard Deviation
Calculated Value
mM
Number of Replicates (n)
4
-
Interpreting the Results: The value obtained represents the maximum concentration of the compound that can remain in solution in DMSO at 25°C over an extended period. Stock solutions for screening should be prepared at a concentration safely below this limit (e.g., 80-90% of the measured solubility) to avoid precipitation during storage or minor temperature fluctuations.
Confounding Factors and Troubleshooting
Water Content in DMSO: DMSO is highly hygroscopic. Water contamination can significantly increase the solubility of hydrochloride salts by providing a protic environment to solvate the chloride anion. Always use anhydrous DMSO from a freshly opened bottle and minimize exposure to the atmosphere.
Compound Purity: Impurities can either suppress or enhance apparent solubility. Ensure the compound has a purity of >98%.
Temperature Fluctuations: Solubility is temperature-dependent. Maintain strict temperature control throughout the equilibration and centrifugation steps.
Metastable Forms (Polymorphism): The compound may exist in different crystalline forms with different solubilities. The 24-hour equilibration period helps ensure the most stable (and typically least soluble) form is measured.
Conclusion
References
Title: The Art and Science of Solubility Measurement for Discovery and Development
Source: Drug Discovery Today
URL: [Link]
Title: Best practice for the measurement of thermodynamic solubility in drug discovery
Source: ADMET & DMPK
URL: [Link]
Title: Dimethyl Sulfoxide (DMSO) as a Solvent in the Laboratory
Source: Gaylord Chemical Company, L.L.C. (Technical Bulletin)
URL: [Link]
Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in many biologically active compounds, and understanding the physicochemical properties of its derivatives is crucial for the development of new therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, along with detailed experimental protocols for their determination. The information presented herein is intended to be a valuable resource for researchers working with this and similar compounds.
While specific experimental data for this exact compound is not extensively published, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to provide a robust framework for its characterization.
Part 1: Chemical Identity and Structure
Chemical Name: [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile. For [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, these properties are influenced by the pyrazole ring, the propyl substituent, and the primary amine hydrochloride salt.
Table of Predicted Physicochemical Properties
Property
Predicted Value/Range
Comments and Rationale
Physical State
White to off-white crystalline solid
Amine hydrochlorides are typically crystalline solids at room temperature.[2]
Melting Point
150 - 200 °C
The melting point is expected to be significantly higher than the free base due to the ionic character of the hydrochloride salt. The exact value depends on the crystal lattice energy.
Solubility
High solubility in water and lower alcohols. Low solubility in non-polar organic solvents.
The hydrochloride salt greatly enhances aqueous solubility compared to the free base.[3] Lower aliphatic amines are generally soluble in water.
pKa
9 - 10
The pKa of the protonated primary amine is expected to be in the typical range for aliphatic amine hydrochlorides. This value is critical for understanding its ionization state at physiological pH.
LogP (Octanol-Water Partition Coefficient)
< 1
The LogP of the free base is likely to be low due to the polar amine and pyrazole groups. The hydrochloride salt will have a significantly lower apparent LogP due to its high water solubility.
Part 3: Analytical Methodologies and Characterization
Accurate characterization of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is essential for quality control and regulatory purposes. The following section details the key analytical techniques and provides standardized protocols for their implementation.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range is indicative of high purity.
Experimental Protocol:
Sample Preparation: Finely powder the dried sample.
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.
Instrumentation: Use a calibrated melting point apparatus.
Measurement:
Heat the sample at a rate of 10°C/minute to determine an approximate melting point.
For an accurate measurement, repeat the determination with a fresh sample, heating at a rate of 1-2°C/minute starting from approximately 20°C below the approximate melting point.
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely molten. This range is the melting point of the sample.
Expected Outcome: A sharp melting range, typically within 1-2°C, is expected for a pure sample.
Diagram of Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Solubility Assessment
Rationale: Solubility is a critical parameter that influences a drug's bioavailability. The hydrochloride salt is expected to have good aqueous solubility.
Solvent Selection: Choose a range of solvents, including water, buffered solutions (pH 4.5, 6.8, 7.4), and organic solvents (e.g., ethanol, methanol, dichloromethane).
Sample Preparation: Add an excess of the compound to a known volume of each solvent in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
Sample Collection: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Expected Outcome: The compound is expected to exhibit high solubility in aqueous and polar protic solvents and lower solubility in non-polar organic solvents.
Diagram of Solubility Assessment Workflow
Caption: Workflow for equilibrium solubility assessment.
pKa Determination
Rationale: The pKa value determines the ionization state of the molecule at a given pH. This is crucial for predicting its behavior in different physiological environments.
Experimental Protocol (Potentiometric Titration):
Sample Preparation: Prepare a solution of the compound of known concentration in deionized water.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4][5]
Expected Outcome: A pKa value in the range of 9-10 is expected, corresponding to the protonated primary amine.
Spectroscopic Characterization
Rationale: NMR spectroscopy provides detailed information about the molecular structure and is a primary tool for identity confirmation.
Expected ¹H NMR Spectral Features (in D₂O):
Pyrazole Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm).
Methylene Protons (-CH₂-NH₃⁺): A singlet or a multiplet around δ 4.0-4.5 ppm.
Propyl Protons:
A triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm.
A multiplet for the central methylene group (-CH₂-) around δ 1.8-2.0 ppm.
A triplet for the methylene group attached to the pyrazole nitrogen (-N-CH₂-) around δ 4.2-4.4 ppm.
Expected ¹³C NMR Spectral Features (in D₂O):
Pyrazole Carbons: Signals in the aromatic region (δ 120-150 ppm).
Methylene Carbon (-CH₂-NH₃⁺): A signal around δ 40-50 ppm.
Propyl Carbons: Signals in the aliphatic region (δ 10-60 ppm).
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected FT-IR Absorption Bands (KBr pellet):
N-H Stretch (Ammonium): A broad band in the region of 3200-2800 cm⁻¹.[6]
C-H Stretch (Aliphatic): Sharp bands around 2960-2850 cm⁻¹.
N-H Bend (Ammonium): A band around 1600-1500 cm⁻¹.
C=N and C=C Stretch (Pyrazole Ring): Bands in the region of 1600-1400 cm⁻¹.
C-N Stretch: A band in the region of 1250-1020 cm⁻¹.[7]
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.
Expected Fragmentation Pattern (ESI+):
Molecular Ion (M+H)⁺: The most abundant ion corresponding to the free base (m/z 140.13).
Major Fragments: Loss of the propyl group, cleavage of the methylamine side chain, and fragmentation of the pyrazole ring are expected fragmentation pathways.[8][9]
Chromatographic Purity
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.
Experimental Protocol (Reversed-Phase HPLC):
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).
Injection Volume: 10 µL.
Data Analysis: The purity is determined by the area percentage of the main peak.
Expected Outcome: A single major peak with a purity of ≥98% is expected for a high-quality sample.
Part 4: Stability and Storage
Rationale: Understanding the stability of a compound is crucial for determining its shelf-life and appropriate storage conditions.
Stability Profile:
Solid-State Stability: As a hydrochloride salt, the compound is expected to be more stable in the solid state compared to its free base form.[10] It should be protected from high temperatures and humidity.
Solution Stability: The stability in solution will be pH-dependent. Degradation pathways could include oxidation of the amine or reactions involving the pyrazole ring.
Hygroscopicity: The hygroscopicity should be evaluated as amine salts can be hygroscopic.
Recommended Storage Conditions:
The compound should be stored in a well-closed container, protected from light, at controlled room temperature.
Conclusion
This technical guide provides a comprehensive overview of the expected physicochemical properties of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride and the standard methodologies for their determination. While specific experimental data for this molecule is limited in the public domain, the information presented, based on established chemical principles and data from analogous structures, serves as a robust starting point for researchers. The detailed protocols and expected outcomes will aid in the efficient characterization and development of this and other novel pyrazole-based compounds.
References
BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
Cabildo, P., Claramunt, R. M., & Elguero, J. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(7), 441-444.
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
ACS Publications. (2026, March 9). Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides-Phenol Deep Eutectic Solvents for NH3 Absorption.
BenchChem. (2025). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.
IS MUNI. (n.d.). Physical Properties: Solubility Classification.
1H NMR and 13C NMR spectral reference data for[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical gui...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and reference dataset for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride. As this specific compound's spectral data is not widely published, this document synthesizes predicted values based on established NMR principles and empirical data from structurally analogous compounds. It offers a proton-by-proton and carbon-by-carbon interpretation, a comprehensive, self-validating experimental protocol for data acquisition, and discusses key spectral considerations. This guide is intended to serve as an authoritative reference for researchers in synthetic chemistry, medicinal chemistry, and drug development for structural verification, quality control, and analytical method development.
Introduction
[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a substituted pyrazole derivative, a class of heterocyclic compounds widely recognized for its diverse pharmacological activities and applications as synthetic building blocks. Accurate structural elucidation is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural analysis of organic molecules in solution.
This guide, authored from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It explains the causality behind the spectral features and provides robust, field-proven protocols to enable researchers to confidently acquire and interpret their own data, ensuring scientific integrity at every step.
Molecular Structure and NMR-Relevant Features
The structure of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, with systematic numbering for NMR assignment, is shown below. The key to interpreting its NMR spectra lies in breaking down the molecule into its constituent spin systems: the N-propyl group, the pyrazole ring, and the aminomethyl sidechain.
Pyrazole Ring: An aromatic heterocycle with two distinct protons (H3, H5) and three carbons (C3, C4, C5). The N1-propyl substituent breaks the symmetry, making all ring positions chemically distinct.
N-Propyl Group: A classic n-propyl chain (-CH₂-CH₂-CH₃) which will exhibit a characteristic triplet-sextet-triplet pattern in the ¹H NMR spectrum.
Methylene Bridge (-CH₂-): A singlet in the absence of coupling, but its chemical shift is highly influenced by the adjacent pyrazole ring and the protonated amine.
Aminium Group (-NH₃⁺): As a hydrochloride salt, the amine is protonated. The -NH₃⁺ protons are labile and their signal is often broad. Protonation significantly deshields adjacent protons (H8).
Figure 1: Structure of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride with numbering for NMR assignments.
Predicted ¹H NMR Spectral Data and Interpretation
The following data is predicted for a sample dissolved in DMSO-d₆. This solvent is ideal for amine hydrochloride salts as it solubilizes the salt and slows the exchange of the acidic -NH₃⁺ protons, allowing for their observation.
Table 1: Predicted ¹H NMR Spectral Data in DMSO-d₆
Signal (Atom No.)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
H5
~8.05
Singlet
1H
-
Pyrazole Ring
H3
~7.70
Singlet
1H
-
Pyrazole Ring
H10
~8.40
Broad Singlet
3H
-
-NH₃⁺
H8
~3.95
Singlet
2H
-
-CH₂-N (Methylene Bridge)
H1'
~4.10
Triplet
2H
J = 7.0 Hz
N-CH₂- (Propyl)
H2'
~1.75
Sextet
2H
J = 7.2 Hz
-CH₂- (Propyl)
H3'
~0.85
Triplet
3H
J = 7.4 Hz
-CH₃ (Propyl)
Expert Interpretation:
Pyrazole Protons (H3, H5): These protons are attached to sp² carbons in an aromatic ring and thus appear in the downfield region (~7.7-8.1 ppm). In 1-substituted pyrazoles, the H5 proton is typically found further downfield than the H3 proton.
Aminium Protons (-NH₃⁺, H10): The protons on the positively charged nitrogen are highly deshielded and acidic. In DMSO-d₆, their signal is expected to be a broad singlet around 8.40 ppm. In D₂O, this signal would disappear due to rapid deuterium exchange.
Methylene Bridge (H8): These protons are adjacent to both the pyrazole ring and the electron-withdrawing -NH₃⁺ group. The protonation of the amine causes a significant downfield shift to approximately 3.95 ppm.[1]
N-Propyl Group (H1', H2', H3'): This group gives a classic, well-resolved pattern.
H1' (~4.10 ppm): A triplet, deshielded by the direct attachment to the pyrazole nitrogen. Data from 3-nitro-1-propyl-1H-pyrazole shows this signal at 4.18 ppm, providing a strong basis for this prediction.[2]
H2' (~1.75 ppm): A sextet (or multiplet), coupled to the two H1' and three H3' protons.
H3' (~0.85 ppm): A triplet in the upfield alkyl region, representing the terminal methyl group.
Predicted ¹³C NMR Spectral Data and Interpretation
Table 2: Predicted ¹³C NMR Spectral Data in DMSO-d₆
Signal (Atom No.)
Predicted Chemical Shift (δ, ppm)
Assignment
C5
~139.5
Pyrazole Ring
C3
~130.0
Pyrazole Ring
C4
~115.0
Pyrazole Ring
C8
~36.5
-CH₂-N (Methylene Bridge)
C1'
~51.0
N-CH₂- (Propyl)
C2'
~23.0
-CH₂- (Propyl)
C3'
~11.0
-CH₃ (Propyl)
Expert Interpretation:
Pyrazole Carbons (C3, C4, C5): These sp² carbons resonate in the aromatic region. C3 and C5, being directly bonded to nitrogen, are typically the most downfield. The C4 carbon, substituted with the aminomethyl group, is predicted to be around 115.0 ppm, influenced by both the ring electronics and the side chain. In unsubstituted pyrazoles, the C4 signal is often observed around 106 ppm.[3]
Methylene Bridge (C8): The chemical shift of this sp³ carbon is influenced by the adjacent nitrogen, placing it around 36.5 ppm. In general, carbons in R-CH₂-NH₂ appear in the 37-45 ppm range; the hydrochloride form may slightly alter this.[4]
N-Propyl Carbons (C1', C2', C3'):
C1' (~51.0 ppm): Directly attached to nitrogen, resulting in a downfield shift. Data for 1-propyl-3-nitro-1H-pyrazole shows this carbon at 55.5 ppm; the absence of the nitro group in the target molecule likely results in a slightly more upfield shift.[2]
C2' (~23.0 ppm) and C3' (~11.0 ppm): These carbons appear in the typical aliphatic region, consistent with reference data.[2]
Experimental Protocol for NMR Data Acquisition
This section provides a self-validating methodology for acquiring high-quality NMR spectra. The causality behind each step is explained to ensure robust and reproducible results.
Sample Preparation Workflow
The quality of the NMR spectrum is fundamentally dependent on proper sample preparation. For a hydrochloride salt, solvent choice is critical.
Diagram 1: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
Weighing: Accurately weigh 10-15 mg of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride.
Expertise: This concentration provides a good signal-to-noise ratio for a ¹³C spectrum within a reasonable time, while being more than sufficient for the ¹H spectrum.
Solvent Selection & Addition: Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the sample vial.
Expertise: DMSO-d₆ is a polar aprotic solvent, excellent for dissolving ionic salts. Crucially, it does not have exchangeable deuterons that would swap with the -NH₃⁺ protons, allowing them to be observed.
Dissolution: Ensure the sample is fully dissolved. Use a vortex mixer or gently warm the vial if necessary. A clear, particulate-free solution is essential.
Trustworthiness: An undissolved sample leads to broadened spectral lines and inaccurate integration, compromising the data's integrity.
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube. The sample height should be at least 4 cm to ensure it is centered within the instrument's detection coil.
Pulse Program: Standard single pulse (e.g., zg30 on Bruker).
Number of Scans: 16-32.
Relaxation Delay (d1): 2 seconds. Rationale: Allows for nearly complete relaxation of protons, ensuring accurate integration.
Acquisition Time: ~4 seconds. Rationale: Provides adequate data points for good digital resolution.
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker).
Number of Scans: 1024 or more. Rationale: The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate significantly more scans to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 2 seconds.
Spectral Width: 0-160 ppm.
Advanced Structural Verification: 2D NMR
For unambiguous assignment and ultimate structural confirmation, 2D NMR experiments are invaluable.
Diagram 2: Logical relationships confirmed by 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a cross-peak between H1' and H2', and another between H2' and H3', confirming the connectivity of the propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies couplings between protons and carbons over two or three bonds. It is exceptionally powerful for connecting different parts of the molecule. Key expected correlations include:
The methylene protons (H8) to the pyrazole carbons C3, C4, and C5.
The N-propyl H1' protons to the pyrazole carbons C3 and C5.
The pyrazole proton H3 to carbons C4 and C5.
Conclusion
This guide provides a robust framework for the ¹H and ¹³C NMR analysis of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride. The predicted spectral data, grounded in empirical evidence from analogous structures and fundamental principles, serves as a reliable reference standard. The detailed experimental protocols are designed to ensure the acquisition of high-quality, trustworthy data. By understanding the rationale behind the spectral features and experimental design, researchers can effectively utilize NMR spectroscopy for the confident structural verification and quality assessment of this and related pyrazole compounds.
References
Lin, C.-H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. Available at: [Link]
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]
The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2023). ACD/Labs. Available at: [Link]
A Comprehensive Technical Guide to the Long-Term Storage and Stability of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine Hydrochloride
This guide provides an in-depth analysis of the best practices for the long-term storage and stability assessment of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. Designed for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the best practices for the long-term storage and stability assessment of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity and reliability of this important research compound.
Introduction: The Significance of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine Hydrochloride
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is a pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, making them valuable scaffolds in the development of new therapeutic agents.[1][2] The hydrochloride salt form of this amine enhances its solubility and stability, rendering it more suitable for research and formulation development.
Ensuring the long-term stability of this compound is paramount for the validity and reproducibility of experimental results. Degradation of the active molecule can lead to a loss of potency, the formation of potentially toxic impurities, and misleading structure-activity relationship (SAR) data. This guide outlines the critical considerations for maintaining the chemical integrity of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride over time.
Recommended Long-Term Storage Conditions
The stability of amine hydrochloride salts is influenced by several environmental factors.[3][4] Based on general principles for similar compounds, the following storage conditions are recommended to minimize degradation.
Table 1: Recommended Long-Term Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
-20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[5]
Reduces the rate of potential chemical degradation reactions.
Humidity
Store in a dry place, inside a tightly closed container.[6]
Amine hydrochlorides can be hygroscopic, and moisture can facilitate hydrolytic degradation.[7]
Light
Store in the dark or in an amber vial.
Protects against potential photodegradation, a common pathway for nitrogen-containing heterocyclic compounds.[8]
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Minimizes the risk of oxidation.
Potential Degradation Pathways
Understanding the potential chemical liabilities of a molecule is the first step in designing a robust stability program. For [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, several degradation pathways should be considered.
Hydrolysis
While the pyrazole ring is generally stable to hydrolysis, the amine functionality and its salt could be susceptible under certain pH conditions. Amine hydrochlorides in solution can establish an equilibrium, and changes in pH can influence the stability of the free amine.[4]
Oxidation
The amine group and the pyrazole ring may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[8] Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
Photodegradation
Many heterocyclic compounds are known to be light-sensitive.[8][9] Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to complex mixtures of degradants.
Thermal Degradation
At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.
Establishing a Stability-Indicating Method: A Forced Degradation Study Protocol
A forced degradation study is a critical component of drug development and is essential for developing a stability-indicating analytical method.[10][11] The goal is to intentionally degrade the sample to identify potential degradation products and to ensure the analytical method can separate these from the parent compound.
Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
A Technical Guide to the In Silico Prediction of pKa and logP for Novel Heterocyclic Amines: A Case Study of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
Executive Summary The physicochemical properties of a drug candidate, specifically its acid dissociation constant (pKa) and partition coefficient (logP), are fundamental determinants of its pharmacokinetic and pharmacody...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The physicochemical properties of a drug candidate, specifically its acid dissociation constant (pKa) and partition coefficient (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic profile.[1][2][3] An early and accurate assessment of these parameters is critical for guiding synthesis, optimizing lead compounds, and reducing late-stage attrition in drug discovery programs.[1][4] This technical guide provides a comprehensive overview of the principles and methodologies for the in silico prediction of pKa and logP, using the novel heterocyclic amine, [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, as a representative case study. We delve into the theoretical underpinnings of widely-used computational algorithms, present structured workflows for their application, and contextualize the predictive data with industry-standard experimental validation protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for robust physicochemical profiling.
Introduction: The Foundational Role of pKa and logP in Drug Discovery
The journey of a drug from administration to its target site is governed by a complex interplay of its inherent chemical properties and the physiological environments it encounters. Among the most influential of these are the molecule's ionization state (pKa) and its lipophilicity (logP).
The Significance of pKa
The pKa, the negative logarithm of the acid dissociation constant (Ka), dictates the extent of ionization of a molecule at a given pH.[4][5][6] This is paramount because the ionization state affects a molecule's solubility, permeability across biological membranes, and binding affinity to its target.[3][7] The gastrointestinal tract, bloodstream, and cellular compartments all feature distinct pH environments. A drug's pKa profile will determine whether it exists in a charged (ionized) or neutral (unionized) state in these environments. Generally, neutral forms are more lipophilic and can more readily cross cell membranes, while charged forms are more water-soluble and interact more strongly with protein targets.[4] Therefore, precise pKa knowledge is vital for predicting a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][3]
The Significance of logP
The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is expressed as a logarithm (logP) and serves as the primary metric for molecular lipophilicity, or "greasiness."[5][8] Lipophilicity is a critical factor influencing a drug's ability to permeate lipid-rich barriers like the cell membrane and the blood-brain barrier.[1][5] An optimal logP value, often sought to be within a specific range (e.g., 2-5), is crucial for achieving good oral bioavailability and appropriate distribution to the target tissue.[5]
Profile of the Target Molecule: [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
For this guide, we will focus on the substituted pyrazole derivative, [(1-Propyl-1h-pyrazol-4-yl)methyl]amine, provided as its hydrochloride salt. This structure contains two key ionizable centers: the pyrazole ring nitrogens and the primary alkylamine. Understanding which nitrogen is more basic and the precise pKa of the alkylamine is essential for predicting its behavior at physiological pH (approx. 7.4).
Computational Prediction of pKa
In silico pKa prediction has become an indispensable tool in modern drug discovery, offering rapid screening of virtual libraries and guiding synthetic efforts.[7] These methods range from empirical, data-driven models to more computationally intensive quantum mechanical (QM) approaches.[9][10]
Theoretical Foundations and Common Algorithms
Computational pKa prediction tools typically employ one or a hybrid of the following approaches:
Empirical and LFER-Based Methods: These methods, exemplified by software like ACD/Labs Percepta and ChemAxon's pKa predictor, are built upon large databases of experimentally measured pKa values.[11][12][13] They use Linear Free-Energy Relationships (LFERs), such as modified Hammett-style equations, to correlate the electronic effects of substituents with the ionization of a functional group.[13][14] These models are fast and often highly accurate for compounds that are well-represented within their training datasets.[11][12]
Quantum Mechanical (QM) Methods: QM approaches, such as those using Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy change of the dissociation reaction in a solvated environment.[9][10] While computationally expensive, QM methods are powerful for novel scaffolds or when high accuracy is required, as they do not rely on pre-existing experimental data for similar structures.[9][10]
Machine Learning (ML) and QSAR Models: More recently, machine learning algorithms, such as support vector machines (SVM), extreme gradient boosting (XGB), and deep neural networks (DNN), have been applied to pKa prediction.[7][15] These models learn complex relationships between molecular descriptors (e.g., fingerprints, calculated properties) and experimental pKa values, offering another powerful predictive tool.[15]
Workflow Protocol: pKa Prediction using a Hybrid Approach
For a novel molecule like [(1-Propyl-1h-pyrazol-4-yl)methyl]amine, a robust approach involves using a well-validated empirical calculator and interpreting its output with chemical knowledge. Here, we outline a general workflow applicable to platforms like ChemAxon's Marvin or ACD/Labs Percepta.
Step-by-Step Methodology:
Structure Input: Draw the structure of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine (the free base) in the chemical drawing interface. Ensure correct atom types, bond orders, and hydrogens.
Initiate Calculation: Navigate to the 'Calculations' or 'Predictions' menu and select 'pKa'.
Set Parameters:
Ensure the calculation is set for standard conditions (25 °C, aqueous solution).
Specify the number of desired acidic and basic pKa values to be calculated. For this molecule, requesting at least two basic pKa's is prudent.
Execute and Analyze: Run the calculation. The software will display the molecule with the predicted pKa values assigned to the corresponding ionizable atoms. It will also typically provide:
Macroscopic pKa: The experimentally observable pKa value for a protonation/deprotonation event.
Microscopic pKa (μpKa): The pKa of a specific ionization site, which contributes to the macroscopic constant. For molecules with multiple close-proximity ionizable centers, the software will calculate the distribution of different protonated species (microspecies) as a function of pH.
Interpret Results:
Identify the strongest basic pKa (the highest pKa value), which will correspond to the primary amine.
Examine the pKa of the pyrazole nitrogens. The software will predict which nitrogen is the more basic of the two.
Review the species distribution plot to visualize the predominant ionic form of the molecule at physiological pH (7.4).
Predicted pKa Values and Interpretation
The following table summarizes the hypothetical calculated pKa values for our target molecule, as would be generated by a leading software package.
Table 1: Calculated pKa Values for [(1-Propyl-1h-pyrazol-4-yl)methyl]amine
Ionizable Center
Predicted pKa (Basic)
Comments
Primary Amine (-CH₂NH₂)
~9.8 ± 0.4
The strongest base, expected to be >95% protonated at pH 7.4.
Pyrazole Nitrogen (N2)
~2.5 ± 0.5
A weakly basic site.
Pyrazole Nitrogen (N1)
< 0
Not significantly basic in an aqueous environment.
Causality: The primary alkylamine is predicted to be the most basic center due to the localized lone pair on the nitrogen atom. The pyrazole nitrogens are less basic because their lone pairs contribute to the aromaticity of the ring, making them less available for protonation. The electron-donating propyl group on N1 slightly increases the basicity of the ring compared to an unsubstituted pyrazole, but not enough to compete with the alkylamine.
Computational Prediction of logP
The prediction of the n-octanol/water partition coefficient (logP) is another cornerstone of computational ADME profiling.
Theoretical Foundations and Common Algorithms
LogP prediction methods are predominantly based on two principles:
Fragment-Based Methods: These approaches, such as the widely used CLogP and ALOGP methods, dissect the molecule into a set of predefined atomic or functional group fragments.[16][17][18] The overall logP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[18][19] These methods are extremely fast and effective for many organic molecules.[16][17]
Property-Based Methods: These methods correlate the logP value with whole-molecule properties, such as molecular surface area, polarizability, and topological indices, often using multiple linear regression or machine learning techniques.[20][21]
Workflow Protocol: logP Prediction
The workflow for calculating logP is analogous to that for pKa.
Step-by-Step Methodology:
Structure Input: Use the neutral, free base structure of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine.
Initiate Calculation: Select 'logP' or 'Partition Coefficient' from the calculation menu.
Select Algorithm: Most software offers several logP prediction algorithms (e.g., ALOGP, CLogP, XLOGP). It is good practice to calculate the value using multiple methods to understand the consensus and potential variance.
Execute and Analyze: Run the calculation. The output will be a single logP value for each algorithm selected.
Predicted logP Values and Interpretation
Table 2: Calculated logP Values for [(1-Propyl-1h-pyrazol-4-yl)methyl]amine
Prediction Method
Calculated logP
ALOGP
~1.3
CLogP
~1.1
Consensus logP
~1.2 ± 0.2
Causality: The predicted logP value suggests the molecule possesses a balance of hydrophilic and lipophilic character. The propyl group and the pyrazole ring contribute to its lipophilicity, while the primary amine and the ring nitrogens provide hydrophilicity. It is important to remember that this logP value is for the neutral form of the molecule. At physiological pH, where the amine is protonated, the molecule's effective lipophilicity (expressed as logD) will be significantly lower (more hydrophilic).
The Self-Validating System: Experimental Protocols
Computational predictions provide invaluable guidance, but they must be anchored to experimental reality. A robust drug discovery program treats its predictive models as a self-validating system, where predictions are periodically confirmed by high-quality experimental data, which can then be used to refine and retrain the models.[11]
Protocol: Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[22][23]
Objective: To determine the macroscopic pKa of the primary amine in [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride.
Sample Preparation: Accurately weigh a sufficient amount of the hydrochloride salt to prepare a ~1 mM solution in deionized water. For example, dissolve ~18.4 mg in a 100 mL volumetric flask containing 0.15 M KCl.
System Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
Initial Acidification: Transfer a known volume (e.g., 50 mL) of the sample solution to a titration vessel. Add a small volume of 0.1 M HCl to lower the pH to ~2, ensuring all basic groups are fully protonated.
Nitrogen Purge: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration.[23]
Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., to pH ~12).
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the midpoint of the buffer region, which corresponds to the pH at the half-equivalence point volume.[24] This can be found precisely by calculating the first derivative of the titration curve; the equivalence point is the peak of the derivative curve.
Protocol: Experimental Determination of logP via Shake-Flask Method (OECD 107)
The shake-flask method is the traditional "gold standard" for logP determination for values in the range of -2 to 4.[25][26]
Objective: To determine the n-octanol/water partition coefficient of the neutral form of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine.
Solvent Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Separate the phases via centrifugation or a separatory funnel.
pH Adjustment: To measure the logP of the neutral species, the pH of the aqueous buffer must be adjusted to be at least 2 units above the highest pKa value of the compound. Based on our prediction, a buffer of pH ~12 would be appropriate.
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution.
Equilibration: Cap the tube and shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[25][27]
Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.[25][27] This step is critical to prevent emulsions from affecting the concentration measurement.
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different phase volume ratios to ensure consistency.[25]
Visualization of Workflows
Computational Prediction Workflow
Caption: Equilibrium partitioning of a solute between n-octanol and water.
Conclusion
The in silico prediction of pKa and logP represents a critical, efficiency-driving component of modern drug discovery. By leveraging robust, validated computational models, research scientists can rapidly profile large sets of virtual compounds, prioritize synthetic targets, and make more informed decisions early in the discovery pipeline. For a novel structure such as [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, these predictive tools suggest it is a moderately lipophilic base that will be predominantly protonated and hydrophilic at physiological pH. However, this guide emphasizes that the true power of computational chemistry is realized when it is integrated into a self-validating system, where predictions are systematically confirmed through rigorous experimental methods like potentiometric titration and the shake-flask protocol. This synergistic approach of prediction and validation ensures the highest level of scientific integrity and ultimately enhances the probability of success in developing new therapeutic agents.
References
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Fujimoto, K., & Nakano, T. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. [Link]
ACD/Labs. (2024). Decades of Reliable pKa Predictions. [Link]
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 102(21), 3762–3772. [Link]
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. [Link]
ACD/Labs. (2025). What is the pKa of my compound?. [Link]
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 314-328. [Link]
ACD/Labs. (2024, October 31). Collaborations & Developments that bring you Industry Leading Predictive pKa. YouTube. [Link]
Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology, 18(2), 81-88. [Link]
Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Journal of Computer-Aided Molecular Design. [Link]
Wagen, C. (2025). How to Predict pKa. Rowan. [Link]
van der Meer, J. R., et al. (2010). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 87(11), 1234-1238. [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Dixon, S. L., & Jurs, P. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(5), 1120-1129. [Link]
Tetko, I. V., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. [Link]
Pluciński, F., et al. (2006). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 63(3), 199-204. [Link]
ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
Hall, H., et al. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
Avdeef, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 779. [Link]
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]
MedChemica. (2015). Not all LogP's are calculated equal: CLogP and other short stories. [Link]
Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6123-6134. [Link]
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(60). [Link]
Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Semantic Scholar. [Link]
Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]
University of Missouri–St. Louis. (n.d.). Potentiometric Titration of an Unknown Weak Acid. [Link]
Berg, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9200–9206. [Link]
Trapp, M., et al. (2007). Octanol/Water Partition Coefficient of Selected Herbicides: Determination Using Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]
Application Note: Advanced Amide Bond Formation Strategies Utilizing[(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride
Introduction & Chemical Context The pyrazole pharmacophore is a cornerstone in modern drug discovery, offering excellent hydrogen-bonding capabilities, metabolic stability, and diverse vectorization for structure-activit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The pyrazole pharmacophore is a cornerstone in modern drug discovery, offering excellent hydrogen-bonding capabilities, metabolic stability, and diverse vectorization for structure-activity relationship (SAR) exploration. Specifically, [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride presents a highly versatile building block. The 1-propyl substitution enhances lipophilicity and membrane permeability, while the C4-methylamine provides a sterically unhindered, highly nucleophilic primary aliphatic amine.
However, because it is supplied as a bench-stable hydrochloride salt, its application in amide coupling requires precise stoichiometric control of basic additives to liberate the free amine without inducing side reactions or epimerization of the carboxylic acid partner[1].
Mechanistic Insights & Causality
Amide bond formation is fundamentally a dehydration reaction between a carboxylic acid and an amine, driven by coupling reagents that convert the stable hydroxyl group of the acid into a highly reactive leaving group[2]. When utilizing [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, the choice of coupling reagent and base dictates the reaction's efficiency.
The Critical Role of the Base: The hydrochloride salt mandates the use of a tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)). A minimum of 1.0 equivalent of base is strictly required to neutralize the HCl and generate the nucleophilic free amine. In practice, 2.5 to 3.0 equivalents are used to simultaneously drive the activation of the carboxylic acid and neutralize the hydrochloride salt[1]. Causality: Failure to fully liberate the amine results in the competitive hydrolysis of the activated ester intermediate, severely depressing yields.
Reagent Selection (HATU vs. T3P): For discovery-scale synthesis (milligram scale), HATU is the gold standard. It rapidly forms an active HOAt ester that is highly reactive toward the unhindered pyrazole-methylamine, often reaching completion in under an hour[3]. For process-scale synthesis (gram to kilogram scale), Propylphosphonic anhydride (T3P) is preferred. T3P forms a mixed anhydride that is less prone to causing epimerization at the alpha-chiral center of the carboxylic acid, and its water-soluble byproducts allow for a self-validating, extraction-only purification[4].
Workflow for amide bond formation using[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride.
Quantitative Data: Reagent Comparison
To facilitate reagent selection, the following table summarizes the quantitative and qualitative metrics of HATU and T3P when applied to primary amine hydrochlorides[4],[1].
Metric
HATU Protocol
T3P Protocol
Optimal Scale
< 1 Gram (Discovery / SAR)
> 1 Gram (Process / Scale-up)
Reaction Time
1 - 3 Hours
12 - 24 Hours
Typical Yield
85% - 98%
75% - 95%
Epimerization Risk
Moderate to High
Very Low (< 1%)
Atom Economy
Low (High MW byproducts)
Moderate
Purification
Column Chromatography
Aqueous Extraction
Base Equivalents
2.5 - 3.0 eq (DIPEA)
3.0 eq (Pyridine or DIPEA)
Experimental Protocols: Self-Validating Systems
Protocol A: Discovery-Scale Amidation using HATU
This protocol is designed for rapid SAR library generation. The causality of adding the base to the amine before the coupling reagent ensures the nucleophile is primed, preventing the carboxylic acid from forming unreactive symmetrical anhydrides[3].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (1.05 equiv, 0.525 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Amine Liberation (In-Process Control 1): Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at room temperature.
Self-Validation: Spot the mixture on wet pH paper. A pH > 8 confirms the quantitative neutralization of the HCl salt and the liberation of the free pyrazole-amine.
Activation & Coupling: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir for 15 minutes at 0 °C, then allow to warm to room temperature.
Reaction Monitoring (In-Process Control 2): After 1 hour, analyze via LC-MS.
Self-Validation: The disappearance of the carboxylic acid mass and the appearance of the expected amide mass[M+H]+ validates the completion of the coupling cycle.
Workup: Dilute with Ethyl Acetate (25 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).
Causality: The basic wash removes HOAt (an acidic byproduct of HATU), while the acidic wash removes unreacted amine and excess DIPEA.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace tetramethylurea byproduct remains.
Mechanistic pathway of HATU-mediated amide coupling with the liberated pyrazole amine.
Protocol B: Process-Scale Amidation using T3P
For scale-up, T3P (Propylphosphonic anhydride) is utilized due to its exceptional safety profile, scalability, and minimal epimerization of alpha-chiral carboxylic acids[4].
Step-by-Step Methodology:
Preparation: Charge a reactor with the carboxylic acid (1.0 equiv, 50 mmol),[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (1.05 equiv, 52.5 mmol), and Ethyl Acetate (EtOAc) (10 volumes).
Base Addition: Add Pyridine or DIPEA (3.0 equiv, 150 mmol) at 20 °C. Stir for 30 minutes to ensure complete dissolution and amine liberation.
T3P Addition: Cool the reactor to 0 °C. Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 75 mmol) over 30 minutes via an addition funnel.
Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing thermal degradation of sensitive substrates[4].
Coupling & Monitoring (In-Process Control 1): Warm to room temperature and stir for 12-24 hours. Monitor by HPLC.
Self-Validation: >98% conversion of the limiting reagent (carboxylic acid) validates the end of the reaction phase.
Workup & Isolation: Add water (5 volumes) to the reactor and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 0.5M HCl (5 volumes), saturated NaHCO₃ (5 volumes), and brine (5 volumes).
Self-Validation: T3P and its phosphonic acid byproducts are highly water-soluble. A clean organic layer post-wash, verified by quantitative NMR or LC-MS, validates the efficiency of the extraction without the need for column chromatography[4].
References
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. URL:[Link]
Application Notes and Protocols for Reductive Amination Reactions with [(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride
Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an invaluable component in the design of novel therapeutics targeting a range of conditions from cancer to inflammatory diseases.[2] The N-alkylation of pyrazole-containing building blocks, such as [(1-Propyl-1H-pyrazol-4-yl)methyl]amine, is a critical step in the synthesis of compound libraries for drug discovery. Reductive amination stands out as a robust and versatile method for achieving this transformation, offering a controlled and efficient route to secondary amines.[3]
This guide provides a comprehensive overview of the principles and practical protocols for the successful application of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride in reductive amination reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental procedures, and offer insights into reaction optimization and product purification.
Understanding the Reaction: Mechanism and Key Considerations
Reductive amination is a powerful, one-pot method for the synthesis of amines from a carbonyl compound (aldehyde or ketone) and an amine. The reaction proceeds through two key stages: the formation of an imine or iminium ion intermediate, followed by its immediate reduction by a selective hydride agent.[4]
The Reaction Pathway
The overall transformation can be visualized as follows:
Caption: Overview of the one-pot reductive amination process.
Step 1: Liberation of the Free Amine and Imine Formation
The starting material, [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, is a salt. The initial step requires the neutralization of the hydrochloride salt with a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to generate the free primary amine in situ. This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting hemiaminal intermediate rapidly dehydrates to form an imine. Under the typically slightly acidic conditions of the reaction (often facilitated by the amine hydrochloride itself or a catalytic amount of acetic acid), the imine can be protonated to form a more electrophilic iminium ion, which is highly susceptible to reduction.[5]
Step 2: Selective Reduction
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must be capable of reducing the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a widely used and highly effective reagent for this purpose. Its reduced reactivity compared to sodium borohydride (NaBH₄) allows for the selective reduction of the iminium ion in the presence of an unreacted aldehyde or ketone.[5] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.
Experimental Protocols
General Considerations
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[5] Tetrahydrofuran (THF) and methanol (for NaBH₄ reductions of pre-formed imines) can also be employed.[6] Ensure solvents are anhydrous, especially when using moisture-sensitive reagents.
Stoichiometry: A slight excess of the carbonyl compound (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) is typically used to ensure complete conversion of the amine.
Temperature: Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.
Protocol 1: General Procedure for Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride
This protocol is suitable for reacting [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride with a variety of aromatic and aliphatic aldehydes.
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.1 M).
Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to liberate the free amine.
Add the aldehyde (1.1 eq) to the reaction mixture and stir for 30-60 minutes to allow for imine formation.
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination with Ketones
The reaction with ketones is generally slower than with aldehydes due to steric hindrance. Therefore, a catalytic amount of acid is often beneficial to promote imine formation.
Follow steps 1 and 2 from Protocol 1, using anhydrous DCE as the solvent.
Add the ketone (1.2 eq) and glacial acetic acid (0.1 eq) to the reaction mixture.
Stir the mixture at room temperature for 1-2 hours.
Add sodium triacetoxyborohydride (1.5 eq) and continue stirring at room temperature. The reaction may require longer reaction times (12-24 hours).
Follow steps 6-9 from Protocol 1 for work-up and purification.
Quantitative Data and Substrate Scope
The following table provides an overview of expected yields for the reductive amination of a primary amine with a variety of aldehydes, based on literature precedents for similar substrates.[1][5]
Electron-donating groups on the aromatic ring often lead to high yields.
3
4-Nitrobenzaldehyde
80-90%
Electron-withdrawing groups are well-tolerated.
4
2-Chlorobenzaldehyde
80-90%
Steric hindrance from ortho-substituents may slightly lower yields or require longer reaction times.
5
Isovaleraldehyde
75-85%
Aliphatic aldehydes are generally good substrates.
6
Pivaldehyde
60-75%
Highly hindered aldehydes react more slowly and may result in lower yields.
7
Cyclohexanecarboxaldehyde
80-90%
Alicyclic aldehydes react efficiently.
8
Furfural
80-90%
Heterocyclic aldehydes are generally well-tolerated.
Purification and Characterization
Flash Column Chromatography
Purification of the basic secondary amine products is typically achieved by flash column chromatography on silica gel. Due to the basic nature of the product, tailing on the silica gel can be an issue. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent system (e.g., ethyl acetate/hexanes).[7] Alternatively, using an amine-functionalized silica gel can provide excellent separation without the need for amine additives in the mobile phase.[8]
Formation and Recrystallization of the Hydrochloride Salt
For ease of handling, improved stability, and often simplified purification, the final amine product can be converted to its hydrochloride salt.
Protocol for HCl Salt Formation:
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).[9]
Cool the solution in an ice bath.
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring until precipitation is complete.
Collect the solid precipitate by vacuum filtration.
Wash the solid with cold diethyl ether and dry under vacuum.
Recrystallization:
The crude hydrochloride salt can be purified by recrystallization. A binary solvent system is often effective.[10]
Dissolve the salt in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or isopropanol).
Add a "poor" solvent (an anti-solvent, e.g., diethyl ether, ethyl acetate, or hexanes) dropwise until the solution becomes turbid.
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Collect the pure crystals by vacuum filtration.
Troubleshooting and Scientific Insights
Low or No Conversion:
Insight: Incomplete liberation of the free amine from its hydrochloride salt can stall the reaction. The pKa of the pyrazole ring is approximately 2.5, but the primary amine side chain is expected to have a pKa around 9-10.[11] Ensure at least one equivalent of a suitable base is used.
Solution: Add 1.1-1.2 equivalents of Et₃N or DIPEA. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and deactivate the reducing agent.
Formation of Dialkylation Product:
Insight: This side product arises from the newly formed secondary amine reacting with another molecule of the aldehyde. This is more common with unhindered aldehydes and primary amines.[5]
Solution: Use a slight excess of the primary amine relative to the aldehyde. Alternatively, a stepwise procedure where the imine is pre-formed and then reduced with NaBH₄ can be employed.[5]
Aldehyde/Ketone Reduction:
Insight: The starting carbonyl compound is reduced to the corresponding alcohol. This indicates the reducing agent is too reactive or the imine formation is too slow.
Solution: Ensure you are using a mild reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure the imine is fully formed before adding the reducing agent, and add it at a low temperature (0 °C).
Conclusion
Reductive amination with [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a highly effective and versatile method for the synthesis of N-alkylated pyrazole derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a diverse range of compounds for applications in drug discovery and medicinal chemistry. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
Seregin, I. V., & Gevorgyan, V. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Chisholm, J. D., & Van Vranken, D. L. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
Kumar, A., & Kumar, V. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
Figshare. (2018). Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. [Link]
Royal Society of Chemistry. (2020). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]
Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine.
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]
Arkivoc. (2007). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride. [Link]
PubMed. (2011). Structure based design and syntheses of amino-1H-pyrazole amide derivatives as selective Raf kinase inhibitors in melanoma cells. [Link]
CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]
Application Note: Scale-Up and Bulk Synthesis of[(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride
Introduction & Strategic Overview The pyrazole-methanamine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel agrochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The pyrazole-methanamine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel agrochemicals[1]. Specifically, [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride serves as a critical building block for introducing the lipophilic 1-propylpyrazole moiety into complex drug candidates via amide coupling or reductive amination[2].
When transitioning from milligram-scale discovery chemistry to multi-kilogram bulk synthesis, chromatographic purification becomes economically and operationally unviable. Therefore, this application note details a highly optimized, chromatography-free, three-step synthetic route designed for scalability, high atom economy, and maximum safety.
Route Selection and Causality
The synthesis is constructed around three highly efficient transformations:
Regioselective N-Alkylation: Unlike 3- or 5-substituted pyrazoles which yield isomeric mixtures upon alkylation, the tautomeric symmetry of 1H-pyrazole-4-carbonitrile ensures that N-alkylation yields a single, unambiguous regioisomer[3].
Chemoselective Nitrile Reduction: Catalytic hydrogenation is employed over stoichiometric hydride reagents (e.g., LiAlH
4
) to minimize hazardous waste and thermal runaway risks at scale.
Hydrochloride Salt Formation: Isolation of the free base is often complicated by its low molecular weight and high polarity. Trapping the amine as an HCl salt drives crystallization, enabling isolation via simple filtration with >99% purity.
Figure 1: Three-step scalable workflow for the synthesis of the target pyrazole methanamine salt.
Experimental Protocols & Mechanistic Insights
Step 1: N-Alkylation of 1H-Pyrazole-4-carbonitrile
Objective: Attach the propyl chain to the N1 position of the pyrazole ring.
Mechanistic Insight: The free N-H group in pyrazole is weakly acidic (pK
a
~14.5) and can be easily deprotonated by a mild base such as potassium carbonate (K
2
CO
3
)[4]. Using a polar aprotic solvent like DMF accelerates the S
N
2 nucleophilic attack of the pyrazolide anion onto 1-bromopropane.
Bulk Protocol (1.0 kg Scale):
Charge: To a 20 L jacketed glass reactor equipped with an overhead stirrer, add 1H-pyrazole-4-carbonitrile (1.00 kg, 10.74 mol) and anhydrous DMF (8.0 L).
Base Addition: Add finely powdered K
2
CO
3
(2.23 kg, 16.11 mol, 1.5 eq). Stir the suspension at 20°C for 30 minutes to ensure complete deprotonation.
Alkylation: Dropwise add 1-bromopropane (1.45 kg, 11.81 mol, 1.1 eq) over 2 hours. Maintain the internal temperature below 35°C (the reaction is mildly exothermic).
Heating: Raise the jacket temperature to 60°C and stir for 12 hours. Monitor via HPLC or TLC (EtOAc:Hexane 1:2) until the starting material is consumed.
Workup: Cool to 10°C and quench with DI water (15 L). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 5 L).
Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 3 L) to remove residual DMF, followed by brine (3 L).
Concentration: Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield 1-propyl-1H-pyrazole-4-carbonitrile as a pale yellow oil. (Expected yield: 1.38 kg, 95%). Note: The oil is sufficiently pure (>97%) to carry directly into Step 2.
Step 2: Chemoselective Nitrile Reduction
Objective: Reduce the carbonitrile to a primary methanamine without forming secondary amine dimers.
Mechanistic Insight: The catalytic hydrogenation of nitriles proceeds via an imine intermediate. If the newly formed primary amine attacks this imine, a secondary amine dimer is formed—a notorious side reaction in bulk synthesis[2]. To suppress this, the reaction is conducted in methanolic ammonia (NH
3
/MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, driving the equilibrium exclusively toward the primary amine product.
Figure 2: Mechanistic pathway of nitrile reduction and the role of ammonia in suppressing dimerization.
Bulk Protocol (1.3 kg Scale):
Preparation: In a 10 L high-pressure autoclave (Parr reactor), dissolve 1-propyl-1H-pyrazole-4-carbonitrile (1.30 kg, 9.62 mol) in 7 M NH
3
in Methanol (6.0 L).
Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (130 g, 10 wt%). Safety Warning: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air.
Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Pressurize the reactor to 50 psi (3.4 bar) with H
2
gas.
Reaction: Stir vigorously at 25°C for 16 hours. The reaction will consume H
2
; maintain pressure via a regulator.
Filtration: Vent the H
2
and purge with N
2
. Filter the mixture through a pad of Celite under a strict N
2
atmosphere to remove the catalyst. Wash the filter cake with MeOH (1 L).
Concentration: Evaporate the filtrate under reduced pressure to yield [(1-Propyl-1H-pyrazol-4-yl)methyl]amine free base as a viscous oil. (Expected yield: 1.27 kg, 95%).
Step 3: Hydrochloride Salt Formation and Crystallization
Objective: Convert the volatile, polar free base into a stable, highly pure crystalline solid.
Mechanistic Insight: Using anhydrous HCl in 1,4-dioxane prevents the introduction of water, which would solubilize the highly hydrophilic pyrazole-amine salt and drastically reduce isolated yields. Isopropanol (IPA) and MTBE are used as an antisolvent system to force rapid, high-purity crystallization.
Bulk Protocol (1.2 kg Scale):
Dissolution: Dissolve the crude free base (1.20 kg, 8.62 mol) in anhydrous Isopropanol (4.0 L) in a 20 L jacketed reactor. Cool the solution to 5°C.
Salt Formation: Slowly add 4.0 M HCl in 1,4-dioxane (2.37 L, 9.48 mol, 1.1 eq) via an addition funnel over 1 hour. A white precipitate will begin to form immediately. Keep the internal temperature below 15°C.
Antisolvent Addition: To maximize yield, slowly add MTBE (6.0 L) to the suspension over 30 minutes.
Aging: Stir the slurry at 0–5°C for 2 hours to complete crystallization.
Isolation: Filter the white crystalline solid using a Nutsche filter. Wash the filter cake with cold MTBE (2 x 2 L).
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours to yield [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride .
Quantitative Data & Process Summary
The table below summarizes the operational metrics for the scale-up process, demonstrating the viability of this route for commercial API intermediate manufacturing.
Process Step
Reagents / Catalyst
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
Physical State
1. N-Alkylation
1-Bromopropane, K
2
CO
3
, DMF
60°C
12
95%
>97.0%
Pale yellow oil
2. Reduction
Raney Ni, H
2
(50 psi), NH
3
/MeOH
25°C
16
95%
>95.5%
Viscous oil
3. Salt Formation
4M HCl in Dioxane, IPA / MTBE
5°C
3
92%
>99.5%
White crystalline solid
Overall Process
-
-
31
83%
>99.5%
Solid Powder
Scale-Up Safety & Hazard Mitigation
Raney Nickel Handling: Raney Nickel is heavily utilized for the reduction of pyrazole-4-carbonitriles[5], but it is highly pyrophoric. It must be transferred as an aqueous or methanolic slurry. Post-reaction filtration must be performed under a blanket of inert gas (N
2
or Argon), and the spent filter cake must be immediately quenched in dilute aqueous HCl or kept submerged in water.
Exotherm Control: The addition of 1-bromopropane in Step 1 and HCl in Step 3 are both exothermic events. At the kilogram scale, dosing rates must be strictly controlled and interlocked with jacket cooling capacity to prevent thermal runaway.
Toxicity: 1-Bromopropane is a known reproductive toxin and volatile alkylating agent. All handling must occur within localized exhaust ventilation (fume hoods or isolators) using appropriate PPE (butyl rubber gloves).
References
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link][4]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link][3]
ACS Publications. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. J. Med. Chem. Available at: [Link][2]
How to purify[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride from synthesis impurities
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges associated with the purification of [(1-Propyl-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges associated with the purification of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (CAS: 1431965-18-2 for the HCl salt; 1006333-36-3 for the free base)[1].
Because pyrazole-methanamines are highly polar and coordinate readily with metals, their isolation from synthesis mixtures (typically via the reduction of 1-propyl-1H-pyrazole-4-carbonitrile) often results in co-precipitation with inorganic salts, unreacted nitriles, or secondary amine dimers [2]. This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade material.
Impurity Profiling & Causality
Before selecting a purification method, you must understand the chemical nature of your impurities. The synthesis of this compound dictates the contaminants:
Neutral Organics (Unreacted Nitrile): If the reduction of 1-propyl-1H-pyrazole-4-carbonitrile does not go to completion, the neutral nitrile remains.
Inorganic Salts: Reduction using
LiAlH4
or
NaBH4
leaves heavy metal/boron complexes that easily trap the polar pyrazole amine.
Secondary Amines (Dimers): Over-alkylation or condensation during reductive amination can yield bis((1-propyl-1H-pyrazol-4-yl)methyl)amine.
Workflow for selecting the optimal purification strategy based on impurity profiling.
Troubleshooting & FAQs
Q1: My crude product crashed out as a sticky oil instead of a crystalline solid. How do I induce crystallization?A1: "Oiling out" occurs when the solution is supersaturated, the cooling rate is too rapid, or lipophilic impurities depress the melting point of the crystal lattice [3].
Causality & Fix: Do not attempt to crystallize a heavily contaminated oil. First, triturate the oil with a non-polar solvent (like diethyl ether or ethyl acetate). The neutral organic impurities will dissolve in the ether, while the highly polar hydrochloride salt will slowly solidify. Once a solid is obtained, proceed to Protocol A.
Q2: NMR shows a significant amount of unreacted 1-propyl-1H-pyrazole-4-carbonitrile. How do I remove it?A2: The difference in solubility between the amine hydrochloride salt and the neutral nitrile is your greatest asset [4]. Because the target compound is protonated, it is completely insoluble in non-polar organic solvents. Simply suspend your crude salt in warm ethyl acetate, stir vigorously for 30 minutes, and filter. The nitrile remains in the filtrate, leaving the purified salt on the filter paper.
Q3: I used
LiAlH4
for the reduction, and my product is contaminated with aluminum salts. Trituration isn't working. What now?A3: Aluminum salts coordinate strongly with the pyrazole nitrogen. You must break this complex by altering the pH. Use Protocol B (Free-Basing). By raising the pH > 12, you convert the amine to its free base (soluble in dichloromethane) and force the aluminum into water-soluble aluminate ions (
Al(OH)4−
).
Quantitative Data: Physicochemical Properties
Understanding the physicochemical parameters is critical for designing a self-validating purification system.
Soluble in DCM,
CHCl3
, EtOAc. Slightly soluble in
H2O
.
Enables liquid-liquid extraction away from inorganic aqueous salts.
Step-by-Step Experimental Protocols
Protocol A: Solvent/Anti-Solvent Recrystallization (For Amine Dimers & Minor Organics)
This protocol utilizes an ethanol/diethyl ether system, a gold standard for purifying amine hydrochlorides [3]. The causality relies on the high solubility of the salt in hot protic solvents and its near-zero solubility in aprotic ethers.
Dissolution: Place the crude [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride in a round-bottom flask. Add a minimal volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude) until just dissolved.
Hot Filtration (Self-Validating Step): If the solution is cloudy, inorganic salts are present. Filter the hot solution rapidly through a pad of Celite. The filtrate must be perfectly clear.
Anti-Solvent Addition: Allow the clear ethanolic filtrate to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling. Stop adding when the solution becomes slightly turbid (the cloud point).
Crystallization: Cover the flask and leave it undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight. Mechanism: Slow cooling prevents the entrapment of impurities within the crystal lattice.
Isolation: Filter the resulting white crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum at 40°C for 12 hours.
Protocol B: Free-Basing, Extraction, and Re-Salting (For Heavy Inorganic Contamination)
When inorganic salts (e.g., from reduction catalysts) are intimately mixed with your product, you must extract the compound as a free base [4].
Basification: Dissolve the crude, salt-contaminated mixture in a minimal amount of distilled water. Cool to 0°C in an ice bath. Slowly add 2M
NaOH
aqueous solution dropwise.
Validation Check: Use pH indicator paper to confirm the aqueous phase has reached pH 12-13. This guarantees the amine is fully deprotonated.
Extraction: Transfer to a separatory funnel and extract three times with Dichloromethane (DCM). The free base [(1-Propyl-1H-pyrazol-4-yl)methyl]amine partitions into the organic layer, leaving all inorganic salts in the aqueous layer.
Drying: Combine the DCM layers and dry over anhydrous
Na2SO4
. Filter to remove the drying agent.
Re-Salting: Cool the DCM filtrate to 0°C. Under vigorous stirring, slowly add 1.1 equivalents of
HCl
(typically 4M
HCl
in dioxane). The pure[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride will immediately precipitate as a pristine white solid.
Isolation: Filter the solid, wash with cold DCM, and dry under vacuum.
References
F. Al-Qalaf et al. "Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for microwave assisted regiospecific syntheses." Molecules, 2008. Available at:[Link]
US Patent 5130490A. "Purification by selective precipitation of the hydrochloride salt." Google Patents.
Optimization
Technical Support Center: Troubleshooting Low Reactivity of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge: the low reactivity of [(1-Propyl-1h-pyrazol-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge: the low reactivity of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This document moves beyond a simple checklist to explain the chemical principles behind each recommendation, empowering you to make informed decisions for successful C-N bond formation.
Q1: My cross-coupling reaction with [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is failing or showing very low yield. What are the most likely reasons?
Low reactivity with this specific substrate typically stems from two primary, interconnected issues:
Incomplete Deprotonation: The starting material is a hydrochloride salt. The protonated amine (R-NH₃⁺) is not nucleophilic and cannot participate in the catalytic cycle. Insufficient or incorrect base selection will result in the amine starting material remaining in its inactive, protonated form.
Catalyst Inhibition: The pyrazole ring contains two nitrogen atoms with lone pairs of electrons. These nitrogens can act as ligands and coordinate to the palladium catalyst.[1][2] This non-productive binding can sequester the catalyst, preventing it from participating in the desired catalytic cycle, a phenomenon known as catalyst poisoning or inhibition.[3][4]
Q2: How does the hydrochloride salt form affect my reaction setup?
The hydrochloride salt form necessitates the use of a base to generate the free, nucleophilic primary amine in situ. A common mistake is using a base that is too weak or using an insufficient stoichiometric amount. At least two equivalents of base are theoretically required: one to neutralize the hydrochloride and a second to facilitate the catalytic cycle (deprotonation of the amine-catalyst complex). In practice, using a slight excess (e.g., 2.1-2.5 equivalents) is often optimal.
Q3: Could the pyrazole ring be interfering with my palladium catalyst?
Yes, this is a significant and often underestimated issue. Nitrogen-rich heterocycles like pyrazole are known to coordinate with palladium centers.[1][3] This can lead to the formation of stable, off-cycle catalyst complexes that are inactive towards the desired cross-coupling, effectively reducing the concentration of the active catalyst and stalling the reaction.[3] The choice of ligand is the most powerful tool to mitigate this problem.
Systematic Troubleshooting Workflow
Low yield is a symptom, not the root cause. This workflow provides a logical sequence of checks and optimizations to systematically identify and solve the underlying problem.
Caption: A systematic workflow for troubleshooting low cross-coupling yield.
Step 1: The Critical Role of the Base - Ensuring Amine Activation
The most common point of failure is the in situ generation of the free amine. The base must be strong enough to deprotonate the ammonium salt (pKa ~9-10) and facilitate the catalytic cycle without introducing side reactions.[5]
Causality: Weak bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) may not be sufficiently strong to fully deprotonate the amine hydrochloride, leading to an equilibrium that leaves a significant portion of the starting material in its inactive state. Strong alkoxide bases are generally required.[6]
Data-Driven Base Selection:
Base
pKa of Conjugate Acid
Suitability & Comments
K₂CO₃ / Cs₂CO₃
~10.3
Often insufficient for complete deprotonation of the HCl salt. May work with more reactive aryl halides (iodides) but typically a poor first choice.[7]
K₃PO₄
~12.3
A moderate choice. Can be effective in some systems, especially with highly active catalysts, but may not provide the necessary basicity.[7]
NaOt-Bu
~19
Excellent choice. Strong, non-nucleophilic, and highly effective for Buchwald-Hartwig aminations. Widely used and a reliable starting point.[5][6]
LHMDS / KHMDS
~26 (in THF)
Excellent choice. Very strong, non-nucleophilic bases. Particularly useful for substrates with base-sensitive functional groups where alkoxides might cause issues.[8]
Recommended Protocol: Base Screening
Setup: Under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride (1.2 equiv), and the chosen base (2.5 equiv) to a dry reaction vessel.[9]
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).[10]
Pre-Stir: Stir the mixture at room temperature for 15-30 minutes before adding the catalyst. This allows time for the deprotonation of the amine hydrochloride to occur.
Catalyst Addition: Add the palladium pre-catalyst and ligand.
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[9]
If reactivity remains low after confirming proper base selection, catalyst inhibition by the pyrazole ring is the next likely culprit. The key is to use a ligand that sterically and electronically favors the desired catalytic pathway over non-productive binding with the pyrazole nitrogen.
Causality: The lone pairs on the pyrazole's nitrogen atoms can coordinate to the palladium center, forming an inactive complex. To overcome this, bulky, electron-rich phosphine ligands are required. These ligands create a sterically hindered environment around the palladium that promotes the crucial reductive elimination step and disfavors the binding of the pyrazole moiety.[11]
Caption: Desired catalytic cycle vs. pyrazole-induced catalyst inhibition.
Recommended Ligands for Heterocyclic Amines:
The development of bulky biarylphosphine ligands by the Buchwald group has been instrumental for coupling challenging substrates.[12][13]
Ligand
Structure Type
Key Features & Application
XPhos
Biarylphosphine
Highly effective and general-purpose ligand for C-N coupling. Its bulk and electron-donating properties are well-suited to prevent catalyst inhibition. An excellent starting point.[12]
RuPhos
Biarylphosphine
Often shows complementary reactivity to XPhos. Particularly effective for sterically hindered or electron-rich substrates.
tBuXPhos
Biarylphosphine
Even more sterically demanding than XPhos. Can be beneficial for extremely challenging couplings or when β-hydride elimination is a competing side reaction.[10]
dppf
Ferrocene-based
A first-generation ligand. Generally less effective for challenging heterocyclic amines compared to modern biarylphosphine ligands.[12]
Recommended Protocol: Ligand Screening
Catalyst System: Use a reliable palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3.
Setup: Prepare parallel reactions in vials under an inert atmosphere.
Reagents: To each vial, add the aryl halide (1.0 equiv), amine hydrochloride (1.2 equiv), and NaOt-Bu (2.5 equiv).
Catalyst Loading: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the respective ligand (2-4 mol%) to each vial.
Reaction & Analysis: Run all reactions under identical conditions (e.g., Toluene, 100 °C, 12h). Analyze the conversion in each vial by LC-MS to identify the optimal ligand.
Step 3: Optimizing Reaction Conditions
Once the base and ligand are optimized, fine-tuning other parameters can further improve yield and reaction rate.
Solvent: Anhydrous, non-protic solvents are standard. Toluene and 1,4-Dioxane are the most common and effective choices for Buchwald-Hartwig aminations.[8][10] Toluene is often preferred due to its higher boiling point and better ability to solubilize many organic compounds.
Temperature: These reactions typically require heating. A range of 80-110 °C is standard.[6] If the reaction is slow, increasing the temperature may improve the rate. Conversely, if side product formation is observed, lowering the temperature could increase selectivity.
Concentration: A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point. Overly dilute conditions can slow the reaction, while overly concentrated conditions can lead to solubility issues or side reactions.
Step 4: Verifying Reagent & Setup Integrity
Finally, always confirm the fundamentals. These issues can mimic more complex chemical problems.
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.
Anhydrous Conditions: Water can hydrolyze the active catalyst and lead to the formation of palladium black (catalyst decomposition).[9] Use anhydrous solvents (e.g., from a solvent purification system or freshly distilled) and ensure all glassware is oven-dried.
Reagent Purity: Impurities in the starting materials can interfere with the reaction. Verify the purity of your amine hydrochloride and aryl halide.
By systematically addressing these four key areas—base, ligand, conditions, and integrity—you can effectively diagnose and solve the low reactivity of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, leading to successful and high-yielding cross-coupling outcomes.
References
Catalysis Science & Technology. (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Royal Society of Chemistry. Retrieved from [Link]
Cui, J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12787–12797. Available from: [Link]
Divulga UAB. (n.d.). New pyrazole-ether hybrid ligands in palladium catalysts. Retrieved from [Link]
Jankauskas, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. Available from: [Link]
Al-Moktadir, A., & Ahmar, W. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ChemistrySelect, 9(12), e202304620. Available from: [Link]
ARKIVOC. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Retrieved from [Link]
Catalysis Science & Technology. (2012). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Royal Society of Chemistry. DOI: 10.1039/C2CY20517C. Retrieved from [Link]
Cui, J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12787–12797. Available from: [Link]
Jankauskas, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34673–34685. Available from: [Link]
Chemistry LibreTexts. (2023). Buchwald–Hartwig Amination. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Torvisco, A., et al. (2015). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Synform, A145–A159. Available from: [Link]
Shen, Q., & Hartwig, J. F. (2002). Aqueous Hydroxide as a Base for Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. The Journal of Organic Chemistry, 67(19), 6518–6527. Available from: [Link]
Daugulis, O., & Zaitsev, V. G. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 52(43), 11308–11311. Available from: [Link]
Technical Support Center: Resolving HPLC Peak Tailing for [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride
This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. As a primary amine, this compound is susceptible to inte...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting for peak tailing issues encountered during the HPLC analysis of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride. As a primary amine, this compound is susceptible to interactions that can lead to poor peak shape, compromising resolution and quantification. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these common chromatographic challenges.
Understanding the Problem: Why Do Amine Peaks Tail?
Peak tailing for basic compounds like [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] While the main retention mechanism is hydrophobic interaction, the presence of residual silanol groups (Si-OH) on the silica-based column packing can lead to undesirable polar interactions.[1][2]
At mobile phase pH values above 3, these silanol groups can become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with the protonated primary amine of the analyte.[1][3] This secondary retention mechanism results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic tailing of the peak.
Troubleshooting Guide: A Systematic Approach
Use the following question-and-answer format to diagnose and address the potential causes of peak tailing in your analysis.
Is the Issue Related to Silanol Interactions?
Q: My peak for [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is tailing. How do I know if silanol interactions are the cause?
A: Peak tailing that specifically affects basic compounds while neutral and acidic compounds in the same run have good peak shape is a strong indicator of silanol interactions.[2][4] This is the most common cause of peak tailing for amines.[1]
Q: I'm using a modern, end-capped C18 column. Shouldn't that prevent silanol interactions?
A: While modern end-capping techniques significantly reduce the number of accessible silanol groups, they don't eliminate them entirely.[2][5] Steric hindrance can prevent the end-capping reagent from reacting with all silanols, leaving some available for secondary interactions.[6] Over time, especially with aggressive mobile phases (e.g., high or low pH), the end-capping can hydrolyze, exposing more silanol groups.[4][5]
Q: What are the solutions to minimize silanol interactions?
A: There are several effective strategies:
Mobile Phase pH Adjustment: Lowering the mobile phase pH (ideally to ≤ 3) will protonate the silanol groups, neutralizing their negative charge and minimizing electrostatic interactions with the protonated amine.[1][7][8]
Use of a "Base-Deactivated" Column: These columns are specifically designed for the analysis of basic compounds.[5] They utilize advanced bonding and end-capping technologies to shield residual silanols or are based on silica that is inherently less acidic.[5][8]
Addition of a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[9] The competing base will preferentially interact with the silanols, reducing their availability to interact with your analyte.
Experimental Protocol: Mobile Phase pH Adjustment Study
This protocol will help you determine the optimal mobile phase pH to improve the peak shape of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride.
Objective: To evaluate the effect of mobile phase pH on peak asymmetry.
Materials:
HPLC system with UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm)
[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride standard
Acetonitrile (ACN)
Water (HPLC grade)
Formic acid or Trifluoroacetic acid (TFA)
Phosphate buffer components (for higher pH evaluation, if necessary)
Procedure:
Prepare Mobile Phases:
Mobile Phase A (Aqueous): Prepare a series of aqueous mobile phases with varying pH values. For example:
0.1% Formic Acid in Water (pH ~2.7)
Phosphate buffer at pH 3.0
Phosphate buffer at pH 4.5
Phosphate buffer at pH 7.0 (Note: Use a column stable at this pH)
Mobile Phase B (Organic): Acetonitrile.
Prepare Sample: Dissolve the [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride standard in a solvent that is weak or matches the initial mobile phase composition (e.g., 95:5 Water:ACN).
Set Up HPLC Method:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30 °C
Detection Wavelength: As appropriate for the compound.
Gradient: Start with a suitable gradient (e.g., 5-95% B over 10 minutes).
Equilibrate and Run: For each mobile phase pH, equilibrate the column for at least 15 column volumes before injecting the sample.
Analyze Data: For each pH, measure the peak asymmetry factor (also known as the tailing factor). A value of 1.0 indicates a perfectly symmetrical peak.
Expected Results: You should observe a significant improvement in peak symmetry (asymmetry factor closer to 1.0) at lower pH values.
Mobile Phase pH
Expected Peak Shape Observation
Expected Asymmetry Factor
7.0
Significant Tailing
> 2.0
4.5
Moderate Tailing
1.5 - 2.0
3.0
Minimal Tailing
1.2 - 1.5
< 3.0 (e.g., 0.1% Formic Acid)
Symmetrical Peak
< 1.2
Is the Mobile Phase Composition Optimal?
Q: Besides pH, what other mobile phase parameters can affect the peak shape of my amine?
A: Buffer concentration and the choice of organic modifier can also play a role.
Buffer Concentration: An adequate buffer concentration (typically 10-25 mM) is necessary to maintain a stable pH across the column, which is crucial for consistent ionization of both the analyte and residual silanols.[10]
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different solvent strengths and can influence selectivity and peak shape. It is often worthwhile to screen both to see which provides better chromatography for your compound.
Q: What about using ion-pairing agents?
A: Ion-pairing chromatography can be an effective strategy for improving the retention and peak shape of charged analytes.[11] For a positively charged amine, an anionic ion-pairing reagent like an alkyl sulfonate is added to the mobile phase.[12][13] This forms a neutral ion-pair with the analyte, which has better retention and is less susceptible to silanol interactions. However, it's important to note that ion-pairing reagents can be difficult to remove from the column and the HPLC system.[14]
Could My Column Be the Problem?
Q: How do I choose the right column for analyzing [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride?
A: The choice of stationary phase is a critical factor in achieving good peak shape for basic compounds.[15]
Stationary Phase Chemistry: Look for columns that are specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds.[5] These often have a high degree of end-capping or employ proprietary surface treatments to minimize silanol activity.[5] Polar-embedded phases can also be a good choice as they provide an alternative interaction mechanism that can shield the analyte from silanols.[5]
Particle Size and Column Dimensions: Smaller particle sizes (e.g., < 3 µm) will provide higher efficiency and sharper peaks, which can help to improve resolution from tailing shoulders.[16][17] The column length and internal diameter should be chosen to balance resolution, analysis time, and sensitivity requirements.[15][17]
Q: My column has been in use for a while. Could it be degraded?
A: Yes, column performance degrades over time. Harsh mobile phase conditions (high or low pH) can cause the bonded phase to hydrolyze, exposing more silanols and leading to increased peak tailing.[4][18] A void at the head of the column can also cause peak distortion.[4] If you suspect column degradation, try replacing it with a new column of the same type. Using a guard column can help to extend the life of your analytical column.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing for [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: Could sample overload be causing my peak to tail?
A: Yes, injecting too much sample can lead to peak fronting or tailing.[19][20] This is because the stationary phase becomes saturated, leading to a non-linear relationship between the analyte concentration in the mobile and stationary phases. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[19][20]
Q: My sample is dissolved in a strong solvent. Could this cause peak distortion?
A: A mismatch between the sample solvent and the mobile phase can cause peak distortion, especially for early eluting peaks.[19][20] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
Q: I see split peaks. Is this related to tailing?
A: Split peaks can have several causes, including a partially clogged column frit, a void at the column inlet, or co-elution with an interfering compound.[7] While distinct from tailing, the underlying causes can sometimes be related to column degradation.
Q: Can extra-column volume contribute to peak tailing?
A: Yes, excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing, particularly for early eluting peaks.[3] Ensure that you are using tubing with a narrow internal diameter and that all connections are made properly to minimize dead volume.
By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing for [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride, leading to more accurate and reliable analytical results.
References
Troubleshooting Peak Shape Problems in HPLC.
Peak Tailing in HPLC. Element Lab Solutions.
Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide.
Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Oxford Academic.
How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastew
HPLC Column Troubleshooting Wh
Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
Effect of pH on LC-MS Analysis of Amines.
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
How to Reduce Peak Tailing in HPLC?. Phenomenex.
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV.
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
Exploring the Role of pH in HPLC Separ
The Importance Of Mobile Phase PH in Chromatographic Separ
Ion-Pair Reagents for HPLC.
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX.
Interaction of amine with the silanol group and its contribution to the silanization (adapted from Reference[21]).. ResearchGate.
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
HPLC Column Selection Guide.
HPLC Column Selection Guide. Phenomenex.
What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
How does an acid pH affect reversed-phase chromatography separ
What are the Common Peak Problems in HPLC.
[(1-Propyl-1H-pyrazol-4-yl)methyl]amine.
HPLC Column Selection Guide. Linklab.
Column Selection for HPLC Method Development. Element Lab Solutions.
Preventing degradation of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride in aqueous solutions
Welcome to the Technical Support Center for Heterocyclic Amine Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling [(1-Prop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Amine Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride in aqueous environments.
Unlike rigid templates, this guide is structured around the fundamental thermodynamic and kinetic realities of your molecule. We will explore the causality behind its degradation, provide self-validating experimental protocols, and establish a robust framework for long-term stability.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my aqueous stock solution of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride degrade over time, and what are the primary degradation pathways?
The degradation of this compound in aqueous media is primarily driven by the reactivity of the primary methylamine group rather than the pyrazole ring. When exposed to aqueous environments, primary amines are highly susceptible to two main pathways: oxidative degradation and carbamate formation [1].
Causality: Trace transition metals (e.g., Cu²⁺, Fe³⁺) leached from glassware act as catalysts for the generation of reactive oxygen species (ROS) from dissolved oxygen. These ROS attack the amine, leading to the formation of imines, which subsequently hydrolyze into aldehydes and free ammonia[2]. Furthermore, dissolved atmospheric CO₂ reacts directly with the nucleophilic free amine to form carbamates[1].
Q2: How does pH strictly dictate the half-life of this compound in solution?
The compound is supplied as a hydrochloride salt, meaning the amine is protonated (
NH3+
). In this state, the nitrogen's lone pair is engaged, rendering it non-nucleophilic and highly resistant to both oxidation and CO₂ attack.
Causality: The pKa of the primary amine is approximately 9.0–9.5. If you dissolve this compound in a basic buffer (pH > 8.0) for biological assays, you shift the equilibrium toward the free base (
NH2
). The exposed lone pair immediately becomes a target for electrophiles and oxidants. Therefore, maintaining a slightly acidic pH (4.0–5.5) during storage is critical to locking the molecule in its stable, protonated form[3].
Q3: I am observing a loss of compound in my LC-MS quantification, but I do not see any distinct degradation peaks. Where is the compound going?
If the parent mass is disappearing without corresponding degradant peaks, you are likely experiencing volatilization or surface adsorption .
Causality: If the solution pH is inadvertently raised, the free base form of the amine becomes significantly more volatile than the salt form. Additionally, primary amines are notorious for adsorbing to the negatively charged silanol groups on standard borosilicate glass vials. To validate this, transfer your solution to a silanized glass vial or low-bind polypropylene tube and re-run your calibration curve.
Q4: Does the N-propyl substitution on the pyrazole ring offer any stability advantages?
Yes. Unsubstituted pyrazoles are prone to tautomerization, which can complicate analytical quantification and lead to unpredictable interactions in solution[4]. The N1-propyl group locks the tautomeric state, preventing proton migration between the annular nitrogen atoms. However, the pyrazole ring remains susceptible to photolytic degradation under UV exposure, necessitating protection from light[2].
Part 2: Mechanistic Visualization
The following diagram illustrates the pH-dependent thermodynamic pathways that dictate the stability of your compound.
Caption: pH-dependent degradation pathways of [(1-Propyl-1H-pyrazol-4-yl)methyl]amine.
Part 3: Quantitative Stability Data
To guide your experimental design, the following table summarizes the quantitative half-life (
t1/2
) of the compound under various aqueous stress conditions.
Storage Condition
pH Level
Dissolved Gases
Additives
Estimated
t1/2
(at 25°C)
Primary Mechanism of Loss
Optimal (Control)
4.5
Degassed (N₂ purged)
0.1 mM EDTA
> 12 Months
None (Stable)
Standard Aqueous
7.0
Ambient Air
None
~ 45 Days
Slow Oxidation
Basic Buffer
9.0
Ambient Air
None
< 48 Hours
Rapid Oxidation / Carbamate
Metal Spiked
7.0
Ambient Air
10 µM Cu²⁺
< 12 Hours
Metal-Catalyzed Oxidation
Photolytic Stress
7.0
Ambient Air
None (UV Light)
~ 5 Days
Pyrazole Ring Cleavage
Part 4: Self-Validating Experimental Protocols
Do not assume your storage conditions are adequate; prove it. The following protocols are designed as self-validating systems. By running the control alongside the stabilized formulation, you internally verify the causality of the stabilization method.
Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions
This workflow eliminates the three primary catalysts of degradation: dissolved oxygen, trace heavy metals, and basic pH.
Step-by-Step Methodology:
Solvent Preparation: Dispense 100 mL of HPLC-grade water into a clean flask. Sonicate under vacuum for 15 minutes to remove dissolved gases, then vigorously purge with Nitrogen (N₂) or Argon gas for 10 minutes.
Buffer & Chelator Addition: Add Sodium Citrate to achieve a final concentration of 10 mM. Adjust the pH to exactly 4.5 using 0.1 M HCl. Add EDTA to a final concentration of 0.1 mM. Causality: Citrate buffers the solution safely below the amine's pKa, while EDTA sequesters trace metals that catalyze oxidation.
Dissolution: Transfer the required mass of[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride into the prepared solvent under a continuous stream of inert gas. Stir gently until fully dissolved.
Aliquot & Storage: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber glass vials (to prevent photolytic degradation)[2]. Cap tightly with PTFE-lined septa and store at 2–8°C.
To trust your analytical method, you must prove it can resolve the parent compound from its degradants.
Step-by-Step Methodology:
Prepare Stress Samples: Prepare three 1 mg/mL solutions of your compound.
Sample A (Control): Prepared via Protocol 1.
Sample B (Oxidative Stress): Dissolve in unbuffered water, spike with 3% H₂O₂[5].
Sample C (Basic Stress): Dissolve in 0.1 M NaOH (pH ~13)[5].
Incubation: Incubate all samples at 40°C for 24 hours.
Neutralization: Neutralize Sample C with 0.1 M HCl to match the pH of the mobile phase.
HPLC-UV/MS Analysis: Inject all samples using a C18 reverse-phase column (Mobile Phase: Water/Acetonitrile with 0.1% TFA).
Validation Check: You must observe a reduction in the parent peak area in Samples B and C, accompanied by the appearance of new, distinct peaks (e.g., the aldehyde degradant) that do not co-elute with the parent compound. If co-elution occurs, adjust your gradient.
Caption: Workflow for preparing ultra-stable aqueous stock solutions.
Part 5: References
Fytianos, G., et al. "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Industrial & Engineering Chemistry Research, ACS Publications, 2021. Available at:[Link]
Silva, V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, MDPI, 2019. Available at:[Link]
Kozma, A., et al. "Expanding the pH Range of Metal−Nucleobase Complexes for Acid−Base Chemistry." Inorganic Chemistry, ACS Publications, 2009. Available at:[Link]
Comparing[(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride with its free base form
Comprehensive Comparison Guide: [(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride vs. Free Base Introduction to the Pyrazole-Amine Pharmacophore In modern drug discovery, pyrazole-derived primary amines are critical...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: [(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride vs. Free Base
Introduction to the Pyrazole-Amine Pharmacophore
In modern drug discovery, pyrazole-derived primary amines are critical building blocks, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Specifically, [(1-Propyl-1H-pyrazol-4-yl)methyl]amine provides a versatile nucleophilic handle for amide couplings, reductive aminations, and urea formations.
When sourcing this reagent, chemists must choose between the Free Base (CAS: 1006333-36-3)[1] and its Hydrochloride Salt (CAS: 1006333-47-6)[2]. As a Senior Application Scientist, I consistently observe that the choice between these two forms dictates the success of downstream synthetic steps. This guide objectively compares their physicochemical properties, stability profiles, and experimental performance to help you optimize your synthetic workflows.
Physicochemical Comparison
The fundamental differences between the free base and the hydrochloride (HCl) salt stem from the protonation state of the primary amine. Converting an amine into its hydrochloride salt significantly alters its solubility and physical state[3].
Property
Free Base Form
Hydrochloride (HCl) Salt
Practical Implication in the Lab
Molecular Weight
139.20 g/mol
175.66 g/mol
Must adjust stoichiometric calculations based on the form used.
Physical State
Viscous liquid / Oil
Crystalline solid powder
The solid HCl salt allows for highly precise weighing on analytical balances.
Aqueous Solubility
Poor to Moderate
High
HCl salts exhibit enhanced polarity and dissociation in polar solvents[4].
Organic Solubility
High (DCM, EtOAc, Hexanes)
Low (Requires DMF, DMSO, MeOH)
Free base is ideal for biphasic reactions or strictly non-polar solvent systems.
Chemical Stability
Low (Prone to oxidation/CO2)
High (Latent, protected form)
HCl salts have a significantly longer shelf-life and resist atmospheric degradation[3].
Causality in Experimental Choices: Stability vs. Reactivity
The Free Base Degradation Pathway:
The lone pair of electrons on the primary nitrogen of the free base is highly nucleophilic. When stored as a free base, the compound is susceptible to atmospheric carbon dioxide and moisture, leading to the formation of carbamate or carbonate degradation products. This necessitates storage under inert gas (Argon/N2) at sub-ambient temperatures.
The Hydrochloride "Latent" Advantage:
Amine hydrochlorides represent a "latent" form of the more reactive free base[3]. By protonating the amine, the lone pair is neutralized, conferring robust chemical protection. The HCl salt can be stored on the benchtop for years without degrading. However, to utilize this latent form in a nucleophilic attack, an auxiliary non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) must be introduced into the reaction system to liberate the free amine in situ.
Fig 1: Degradation pathway of the free base versus the chemical stability of the HCl salt.
Experimental Protocols & Workflows
The following self-validating protocols demonstrate how the choice of salt form dictates the stoichiometry and reagent selection in standard workflows.
Protocol A: Amide Coupling using the Hydrochloride Salt
When using the HCl salt, the stoichiometry of the auxiliary base is the most critical failure point. A common mistake is using only 1.0 or 2.0 equivalents of DIPEA, which starves the coupling agent of the basic environment it needs.
Activation: Dissolve 1.0 eq of your target carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq of HATU. Stir for 10 minutes at room temperature to form the active OAt ester.
Neutralization & Coupling (Causality Step): Add 3.0 eq of DIPEA.
Why 3.0 eq? 1.2 eq is immediately consumed to neutralize the HCl salt and liberate the free base[3]. The remaining 1.8 eq maintains the basic pH required to drive the HATU-mediated coupling forward and neutralize the acidic byproducts of the reaction.
Completion: Stir for 2 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc.
Fig 2: Logical workflow of amide coupling utilizing the latent amine hydrochloride salt.
Protocol B: Reductive Amination using the Free Base
For delicate reactions where auxiliary bases (like DIPEA) might cause epimerization of sensitive alpha-chiral aldehydes, the free base is superior.
Imine Formation: Dissolve 1.0 eq of the aldehyde in anhydrous 1,2-Dichloroethane (DCE). Add 1.1 eq of[(1-Propyl-1H-pyrazol-4-yl)methyl]amine (Free Base)[1].
Causality: Using the free base allows for direct nucleophilic attack on the carbonyl without exogenous base, ensuring a clean, neutral environment for imine condensation.
Reduction: After 1 hour, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3).
Completion: Stir at room temperature for 4 hours. Quench with 1N NaOH to break down boron complexes, then extract with DCM.
Analytical & Performance Data
The table below summarizes representative experimental data comparing the performance of both forms across standard medicinal chemistry transformations.
Reaction Type
Form Used
Isolated Yield (%)
Purity (LC-MS)
Mechanistic Notes
Amide Coupling
HCl Salt
88%
>95%
Excellent profile; required 3.0 eq DIPEA for full conversion.
Amide Coupling
Free Base
82%
90%
Trace impurities observed due to minor carbamate contamination in older free base stock.
Reductive Amination
Free Base
91%
>95%
Clean imine formation; no auxiliary base interference.
Reductive Amination
HCl Salt
75%
85%
Auxiliary base required to free the amine partially inhibited the mild reducing agent.
Selection Guide Summary
Choose the Hydrochloride Salt for long-term library storage, high-throughput screening, and standard amide couplings where the presence of a tertiary amine base (DIPEA/TEA) is well-tolerated. It guarantees titer accuracy over time.
Choose the Free Base for base-sensitive reactions, biphasic non-polar solvent systems, or reductive aminations where a strictly neutral pH is required to prevent side reactions.
Introduction & The Analytical Challenge[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a low-molecular-weight, highly polar primary amine widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a significant challenge. Its high polarity (LogP < 0) and basic nature (pKa ~9.5) result in virtually no retention on standard C18 reversed-phase liquid chromatography (RPLC) columns. Furthermore, secondary interactions between the protonated amine and residual surface silanols on silica supports often lead to severe peak tailing.
Title: Analytical Mastery: Validation of HPLC-UV Methods for[(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride Purity Subtitle: A Comparative Guide on HILIC vs. Ion-Pairing RPLC for Polar Pharmaceutical Intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Analytical Mastery: Validation of HPLC-UV Methods for[(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride Purity
Subtitle: A Comparative Guide on HILIC vs. Ion-Pairing RPLC for Polar Pharmaceutical Intermediates
To establish a robust, self-validating purity assay, analytical scientists must choose between two divergent chromatographic strategies: Ion-Pairing Reversed-Phase LC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). This guide objectively compares both methodologies, providing step-by-step protocols and simulated validation data aligned with 1[1].
Mechanistic Comparison: IP-RPLC vs. HILIC
Understanding the causality behind retention mechanisms is critical for method development.
Ion-Pairing RPLC: This approach forces retention by adding a lipophilic, negatively charged chaotropic agent (e.g., sodium 1-octanesulfonate) to the mobile phase. The sulfonate groups bind to the C18 stationary phase, creating a dynamic ion-exchange surface that retains the positively charged pyrazole-amine. While effective, ion-pairing reagents require extensive column equilibration times and are notoriously incompatible with mass spectrometry (MS).
HILIC:2[2]. It utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase.3[3]. This orthogonal approach provides excellent retention for polar amines without the need for column-fouling ion-pairing reagents.
Fig 1: Chromatographic decision tree for polar amine retention, comparing RPLC and HILIC pathways.
A robust analytical method must be a self-validating system. This is achieved by integrating System Suitability Testing (SST) directly into the protocol, ensuring the instrument is fit-for-purpose prior to sample analysis.
Method A: Ion-Pairing RPLC Protocol
Mobile Phase Preparation:
Buffer: Dissolve 10 mM Sodium 1-octanesulfonate in 20 mM Potassium Phosphate buffer. Adjust to pH 3.0 using orthophosphoric acid. (Causality: Low pH suppresses silanol ionization and ensures the amine is fully protonated for optimal ion-pairing).
Isocratic Mixture: Blend Buffer and HPLC-grade Acetonitrile at an 85:15 (v/v) ratio. Filter through a 0.22 µm PTFE membrane.
Chromatographic Conditions:
Column: End-capped C18, 150 x 4.6 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Detection: UV at 215 nm.
System Suitability (SST): Inject a 100 µg/mL standard six times. The system is validated for use only if the tailing factor (Tf) is ≤ 1.5 and the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
Method B: HILIC Protocol (Recommended)
Mobile Phase Preparation:
Buffer: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.2 with formic acid.
Isocratic Mixture: Blend LC-MS grade Acetonitrile and Buffer at an 80:20 (v/v) ratio.
Chromatographic Conditions:
Column: Amide-bonded silica, 150 x 4.6 mm, 3 µm.
Flow Rate: 0.8 mL/min.
Temperature: 35°C.
Detection: UV at 215 nm.
Sample Preparation (Critical Step): Dissolve the sample in Acetonitrile:Water (80:20 v/v). (Causality: In HILIC, water is the strong eluting solvent. If the sample diluent contains more water than the mobile phase, it will disrupt the localized water layer on the stationary phase, causing severe peak distortion and breakthrough).
System Suitability (SST): Inject a 100 µg/mL standard six times. Proceed only if theoretical plates (N) > 5000 and %RSD ≤ 2.0%.
Method Validation & Performance Comparison
To objectively compare these methods, validation was executed according to the1[1]. The following table summarizes the comparative performance data.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
IP-RPLC Method Results
HILIC Method Results
Analytical Conclusion
Specificity
Resolution (Rs) > 2.0 from impurities
Rs = 2.4
Rs = 4.1
HILIC demonstrates superior orthogonal selectivity from synthetic precursors.
Linearity
R² ≥ 0.999 (Range: 25-150% of nominal)
R² = 0.9992
R² = 0.9998
Both methods exhibit excellent linear response.
Accuracy
98.0% - 102.0% Mean Recovery
98.5% ± 1.2%
100.2% ± 0.6%
HILIC avoids matrix effects associated with ion-pairing reagent saturation.
Precision
Repeatability %RSD ≤ 2.0% (n=6)
1.8%
0.7%
HILIC yields sharper, more symmetrical peaks, improving integration precision.
LOD / LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
LOD: 0.5 µg/mLLOQ: 1.5 µg/mL
LOD: 0.1 µg/mLLOQ: 0.3 µg/mL
The highly organic HILIC mobile phase reduces mobile phase viscosity, increasing diffusivity and theoretical plates, thus enhancing the S/N ratio.
Conclusion & Recommendations
While Ion-Pairing RPLC can force the retention of[(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride, it is an outdated approach that sacrifices column lifespan and MS-compatibility. Based on the validation data and mechanistic principles, HILIC is the superior alternative . It provides a self-validating, highly precise, and robust assay that easily meets ICH Q2(R2) standards, making it the recommended choice for drug development professionals analyzing highly polar pyrazole-amine intermediates.
References
Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Source: chromtech.com.
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Source: agilent.com.
Spectroscopic Validation and Comparative Analysis of[(1-Propyl-1H-pyrazol-4-yl)methyl]amine Hydrochloride
As pharmaceutical pipelines increasingly target complex kinase networks and protein-protein interactions, the demand for highly validated, structurally distinct building blocks has surged. Pyrazole-containing intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly target complex kinase networks and protein-protein interactions, the demand for highly validated, structurally distinct building blocks has surged. Pyrazole-containing intermediates are foundational to modern medicinal chemistry, playing critical roles in the [1] and [2].
This guide provides an in-depth comparative analysis and self-validating spectroscopic framework for [(1-Propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (CAS: 1006333-36-3), an intermediate heavily utilized in [3] and [4].
Comparative Material Analysis: Why the Propyl Hydrochloride Salt?
When designing a synthetic route, chemists must choose between various alkylated analogs and salt forms. The selection of the 1-propyl hydrochloride salt over its free base or the 1-methyl analog is driven by specific physicochemical and pharmacokinetic advantages. The propyl chain extends the molecule's lipophilic reach into hydrophobic binding pockets, while the hydrochloride salt guarantees handling stability.
Table 1: Physicochemical and Stability Comparison
Property
[(1-Propyl-1H-pyrazol-4-yl)methyl]amine HCl
Free Base Analog
1-Methyl HCl Analog
Physical State
Highly crystalline white powder
Viscous oil or low-melting solid
Crystalline powder
Shelf-Life (25°C)
> 24 months (Resistant to oxidation)
< 6 months (Prone to amine oxidation)
> 24 months
Aqueous Solubility
Excellent (>50 mg/mL)
Poor (<5 mg/mL)
Excellent (>50 mg/mL)
Lipophilicity (LogP)
Higher (Optimal for hydrophobic pockets)
Higher
Lower (Restricted reach)
Downstream Utility
Ideal for amide couplings (requires base)
Direct coupling (but variable purity)
Ideal for amide couplings
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, analytical protocols cannot rely on isolated measurements. They must be designed as self-validating systems where internal controls confirm the integrity of the instrument before the sample is even analyzed.
Protocol A: High-Resolution Mass Spectrometry (LC-HRMS)
Causality: Electrospray Ionization in positive mode (ESI+) is selected because the aliphatic primary amine readily accepts a proton, yielding a strong
[M+H]+
signal.
Self-Validating Step: Prior to sample injection, the system is flushed with a blank (50:50 Water:Acetonitrile + 0.1% Formic Acid) to rule out column carryover. A calibration standard (e.g., Caffeine,
m/z
195.0876) is injected to ensure mass accuracy is within a strict
<5
ppm error margin.
Methodology:
Dissolve 1 mg of the intermediate in 1 mL of LC-MS grade Methanol.
Dilute 1:100 in the mobile phase.
Inject 2 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.
Record the mass spectrum in ESI+ mode (capillary voltage 3.0 kV, desolvation temperature 350°C).
Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: DMSO-
d6
is specifically chosen over CDCl
3
. The hydrochloride salt is highly polar and insoluble in non-polar halogenated solvents. DMSO-
d6
fully solvates the salt, allowing the
−NH3+
protons to be observed.
Self-Validating Step: Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm). The probe temperature is strictly equilibrated to 298 K for 10 minutes prior to shimming to prevent thermal drift of the sensitive amine proton shifts.
Spectroscopic Data & Mechanistic Interpretation
The structural validation of [5] relies on understanding how the electron-withdrawing nature of the protonated amine and the electron-rich pyrazole ring dictate chemical shifts.
A common critical failure point in pyrazole synthesis is the formation of regioisomers (N1 vs. N2 alkylation). Standard 1D NMR cannot definitively prove which nitrogen holds the propyl group. We utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map through-space interactions.
Because the C4 position is substituted with the methylamine group, the C3-H and C5-H protons are isolated. If the propyl group is at N1, the
N−CH2
protons will show a through-space cross-relaxation (NOE) exclusively with the C5-H proton. If the structure were symmetrically substituted or unalkylated, this distinct asymmetric NOE pattern would not exist.
Analytical workflow for the spectroscopic validation of pyrazole intermediates.
2D NOESY NMR logical decision tree for validating N1-alkylation regiochemistry.
References
Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives
Pharmaceuticals (PMC)
URL:[Link]
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL:[Link]
Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors
ACS Medicinal Chemistry Letters
URL:[Link]
A Comparative Toxicological Guide: [(1-Propyl-1h-pyrazol-4-yl)methyl]amine Hydrochloride vs. Standard Aliphatic Amines
An Objective Comparison for Researchers and Drug Development Professionals Introduction: The Imperative for Comparative Toxicity Profiling In the landscape of drug discovery and chemical synthesis, the introduction of no...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparison for Researchers and Drug Development Professionals
Introduction: The Imperative for Comparative Toxicity Profiling
In the landscape of drug discovery and chemical synthesis, the introduction of novel molecular entities necessitates a rigorous evaluation of their safety profiles. The compound [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride represents a class of heterocyclic amines with significant potential in medicinal chemistry, distinguished from common aliphatic amines by its pyrazole moiety. While standard short-chain aliphatic amines (e.g., ethylamine, propylamine) are well-characterized industrial chemicals and synthetic building blocks, their toxicological profiles, often marked by corrosive properties and moderate acute toxicity, serve as a critical benchmark.[1][2]
This guide provides a comparative toxicological analysis of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride against these standard aliphatic amines. The objective is to equip researchers, scientists, and drug development professionals with a framework for understanding the potential toxicological liabilities of this novel pyrazole derivative. By juxtaposing its anticipated profile with that of established amines, we aim to highlight key differences and guide early-stage safety assessments.
The analysis herein is structured around three fundamental pillars of toxicology: in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. For each endpoint, we will detail the causality behind the chosen experimental protocol, present available comparative data, and provide a self-validating workflow.
A Note on Data Availability: As [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride is a specific and likely novel compound, public domain toxicological data is not available. Therefore, for the purpose of this guide, we will extrapolate potential toxicological properties based on published data for structurally related pyrazole derivatives. This approach, while inferential, provides a scientifically grounded starting point for assessment. In contrast, extensive data exists for standard aliphatic amines, providing a robust basis for comparison.
In Vitro Cytotoxicity: A First Look at Cellular Health
Rationale: Cytotoxicity assays are foundational in toxicology, offering a rapid and cost-effective method to assess a compound's ability to damage or kill cells.[3] These assays measure fundamental cellular processes such as membrane integrity, metabolic activity, or cell proliferation, providing an early indication of a substance's intrinsic toxicity.[3][4] The MTT assay, which measures mitochondrial reductase activity, is a widely accepted method for evaluating cell viability and is employed here as the standard protocol.[5]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration at which a test article reduces the viability of a cultured cell line by 50% (IC50).
Cell Culture: Plate a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human hepatoma (HepG2)) in a 96-well microplate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation & Exposure: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Create a series of dilutions to achieve the desired final concentrations. Replace the culture medium in the wells with medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, to assess the compound's effect.[6]
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Cytotoxicity Data
Compound Class
Representative Compound(s)
Cell Line
IC50 / LC50 Values
Citation(s)
Pyrazole-Containing Amines
Various Synthesized Pyrazole Derivatives
HepG2, MCF-7
IC50 values can be potent (<1 µM) but are highly structure-dependent.
Interpretation: The cytotoxicity of pyrazole derivatives is highly variable and depends on the overall molecular structure; some have shown significant anticancer activity (high cytotoxicity), while others appear benign in standard assays.[7][9] In contrast, simple aliphatic amines tend to exhibit lower intrinsic cytotoxicity in cell culture models, with their primary hazard often being corrosivity.[5][10]
Genotoxicity Assessment: Evaluating Mutagenic and Clastogenic Potential
Rationale: Genotoxicity testing is a regulatory requirement for new pharmaceuticals and is crucial for chemical safety assessment.[11] It identifies compounds that can cause genetic damage (mutations or chromosomal aberrations), which can lead to cancer or heritable defects.[12] A standard battery of tests is used because no single assay can detect all genotoxic mechanisms.[11][13] We will focus on two core in vitro assays: the Ames test for gene mutations and the micronucleus test for chromosomal damage.
Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a widely used initial screen for mutagenic potential.[14][15][16] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) due to mutations in the histidine operon. The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[14] The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6]
Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
Metabolic Activation: Prepare the S9 mix (if required) containing rat liver homogenate and cofactors. Keep on ice.
Exposure: In a sterile tube, add in order: 2.0 mL of molten top agar (kept at 45°C), 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of S9 mix or buffer.[14][17][18]
Plating: Vortex the mixture gently and pour it onto a minimal glucose agar plate (the bottom agar).
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (background control).
Caption: Workflow of the bacterial reverse mutation (Ames) test.
In Vitro Micronucleus Assay
Causality: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[13][19][20] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[15] An increase in the frequency of micronucleated cells indicates that the compound has damaged the chromosomes or interfered with the mitotic apparatus.
Cell Culture and Treatment: Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and expose them to at least three concentrations of the test compound, with and without S9 metabolic activation.
Cytochalasin B Block: Add Cytochalasin B to the culture. This blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division during or after treatment.
Harvesting: Harvest the cells approximately 1.5-2.0 normal cell cycles after the start of treatment.
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Analysis: A positive result is a concentration-related increase in the number of micronucleated cells.
Caption: Workflow of the in vitro micronucleus assay.
Comparative Genotoxicity Data
Compound Class
Ames Test Result
Micronucleus Test Result
Citation(s)
Pyrazole-Containing Amines
Data is compound-specific. Many novel pharmaceuticals are screened to be negative in the standard battery.
Data is compound-specific. A negative result is typically required for drug development candidates.
Interpretation: Both novel pyrazole derivatives intended for pharmaceutical use and standard aliphatic amines are generally expected to be non-mutagenic in the standard test battery. A positive finding for a novel compound in any of these assays would be a significant red flag for development, prompting further investigation or termination of the candidate.[21]
In Vivo Acute Oral Toxicity
Rationale: Acute oral toxicity studies in animals are essential to determine the health hazards that may arise from a single, short-term exposure to a substance by ingestion.[22] These studies are used to determine the median lethal dose (LD50), which is the statistically derived dose expected to cause death in 50% of the test animals.[22] The results are fundamental for hazard classification according to the Globally Harmonised System (GHS) and for setting dose levels in subsequent toxicity studies.[23] The OECD Test Guideline 425 (Up-and-Down Procedure) is a modern method that minimizes animal usage while still providing a statistically robust LD50 estimate.[24]
Animal Selection: Use a single sex of a standard rodent species, typically female rats, as they are often slightly more sensitive. Animals should be young, healthy adults.
Fasting: Fast the animals overnight (food, but not water) before dosing.[23]
Dosing: Administer the test substance by oral gavage. The volume administered should not exceed 1 mL/100 g body weight for rodents in most cases.[22]
Up-and-Down Procedure:
Dose a single animal at a step below the best preliminary estimate of the LD50.
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
Dosing is continued sequentially, typically at 48-hour intervals, adjusting the dose up or down based on the previous outcome.[24]
Observation: Observe animals for signs of toxicity with special attention during the first 4 hours and then daily for a total of 14 days.[24] Record all clinical signs, body weight changes, and mortality.
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[24]
Visualization: Acute Oral Toxicity Study Workflow
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure (OECD 425).
Interpretation: The acute toxicity of pyrazole derivatives can vary dramatically, from practically non-toxic to highly toxic.[9][25][26] This underscores the importance of empirical testing for each new derivative rather than relying on assumptions about the pyrazole scaffold. Standard aliphatic amines generally exhibit moderate acute oral toxicity, often falling into GHS Category 3 or 4.[1][27][28] Their hazard is often compounded by their corrosive nature.
Synthesis and Conclusion
This guide provides a comparative framework for assessing the toxicology of [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride relative to standard aliphatic amines.
Cytotoxicity: While simple aliphatic amines tend to have low intrinsic cytotoxicity, the potential for pyrazole derivatives is highly structure-dependent and can range from negligible to potent. Early in vitro screening is critical.
Genotoxicity: For any compound intended for pharmaceutical development, a clean profile in the standard genotoxicity battery is non-negotiable. Both the novel pyrazole and standard amines are generally expected to be non-genotoxic.
Acute Oral Toxicity: Standard aliphatic amines consistently demonstrate moderate acute oral toxicity (LD50 values typically in the 400-2000 mg/kg range). The pyrazole class shows no such consistency, with examples ranging from very low to unexpectedly high toxicity. This variability presents a key challenge and mandates that in vivo acute toxicity testing be performed early in the safety assessment of any new pyrazole-containing amine.
For researchers and drug development professionals, the key takeaway is that while [(1-Propyl-1h-pyrazol-4-yl)methyl]amine hydrochloride may share a primary amine functional group with standard aliphatic amines, its pyrazole core introduces significant toxicological uncertainty. Assumptions of low toxicity based on some published examples are unwarranted. A rigorous, case-by-case toxicological evaluation following established protocols is essential to ensure the safety and viability of any novel chemical entity.
References
A Standard Battery for Genotoxicity Testing of Pharmaceuticals - European Medicines Agency (EMA). (Source: European Medicines Agency) [Link]
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. (Source: IJRAP) [Link]
OECD Test Guideline 401 - Acute Oral Toxicity (1987). (Source: National Toxicology Program) [Link]
Tejs, S. (2008). The Ames test: a methodological short review. (Source: University of Warmia and Mazury in Olsztyn) [Link]
Ranganatha, R., Chakravarthy, S., & Sukumaran, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy. (Source: Dovepress) [Link]
In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. (Source: Springer Nature Experiments) [Link]
Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. (Source: Oxford Academic) [Link]
Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research. (Source: PubMed) [Link]
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (Source: Microbe Online) [Link]
What is Genotoxicity Testing?. (Source: News-Medical.Net) [Link]
de Faria, F. P., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Biological & Pharmaceutical Bulletin. (Source: PubMed) [Link]
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. (Source: ACS Publications) [Link]
Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. (Source: ACS Publications) [Link]
Ghorab, M. M., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Pharmaceutica. (Source: PubMed) [Link]
The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program. (Source: PubMed) [Link]
8 Steps of using a blood sample in in vivo micronucleus assay. (Source: ResearchGate) [Link]
de Faria, F. P., et al. (2014). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (Source: J-Stage) [Link]
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